Amino methoxy silane
Description
Structure
2D Structure
Properties
CAS No. |
64051-31-6 |
|---|---|
Molecular Formula |
CH5NOSi |
Molecular Weight |
75.142 g/mol |
InChI |
InChI=1S/CH5NOSi/c1-3-4-2/h2H2,1H3 |
InChI Key |
OHAPIZYOVBUCCX-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si]N |
Origin of Product |
United States |
Synthesis Methodologies and Precursor Chemistry of Methoxy Functionalized Aminosilanes
Solution-Phase Synthetic Pathways for Aminopropyltrimethoxysilane Derivatives
Solution-phase synthesis offers a versatile and scalable approach for producing aminosilane-functionalized materials. This method typically involves the hydrolysis and condensation of aminosilane (B1250345) precursors in a solvent system.
Controlled Hydrolysis and Condensation Protocols
The synthesis of aminopropyltrimethoxysilane (APTMS) derivatives in solution hinges on the controlled hydrolysis of the methoxy (B1213986) groups to form silanols (Si-OH), followed by their condensation to form siloxane (Si-O-Si) bonds. This process can occur between silane (B1218182) molecules, leading to oligomers and polymers, or with hydroxyl groups on a substrate surface for covalent attachment. nih.govresearchgate.net The bifunctional nature of APTMS, with its aminopropyl group and trimethoxysilyl group, allows it to control the formation of a siloxane polymer through these reactions. nih.gov
The reaction is a complex, multi-step process:
Hydrolysis: The methoxy groups (-OCH3) react with water to form silanol (B1196071) groups (-OH) and methanol. nih.gov The rate of hydrolysis is influenced by factors such as pH, water concentration, and the presence of catalysts. researchgate.netcfmats.com
Condensation: The newly formed silanol groups can then condense with other silanol groups (either on other silane molecules or on a substrate) to form stable siloxane bonds, releasing water in the process. nih.govmdpi.com
Phase Separation: As the siloxane network grows, it may become insoluble in the solvent, leading to phase separation. nih.gov
Studies have shown that acetone (B3395972) can promote the formation of siloxane polymers in solvents like chloroform (B151607) and acetone, but not in water. nih.gov The amine groups in APTMS can also participate in reactions, such as forming imine linkages, which can be involved in the synthesis of hybrid materials like gold nanoparticles. nih.gov
Influence of Reaction Conditions on Oligomerization and Network Formation
The extent of oligomerization and the structure of the resulting siloxane network are highly dependent on the reaction conditions. Key factors include:
pH: The hydrolysis of silane coupling agents is slowest at a neutral pH of 7. Both acidic and alkaline conditions catalyze the reaction. For non-amino silanes, adjusting the pH to 3-5 with an acid is common practice. cfmats.com
Temperature: Higher temperatures generally increase the rate of both hydrolysis and condensation. cfmats.com
Solvent: The choice of solvent is critical. Anhydrous solvents like toluene (B28343) are often used to control the extent of polymerization. nih.gov The presence of co-solvents like ethanol (B145695) can delay the hydrolysis reaction. researchgate.net
Concentration: Higher concentrations of the silane coupling agent can accelerate the hydrolysis reaction but also increase the rate of self-polymerization. cfmats.com
Water Content: The amount of water available dictates the number of methoxy groups that are hydrolyzed. Inadequate water can lead to incomplete hydrolysis. nih.gov
The structure of the resulting siloxane network can range from linear chains to more complex, cross-linked three-dimensional structures. For instance, in the modification of cellulose (B213188) nanofibrils, the use of ethanol-based reactions led to a higher proportion of dimer (T¹) structures compared to ethanol-water mixtures. mdpi.com The formation of cyclic siloxane structures has also been observed. researchgate.net
| Reaction Condition | Influence on Oligomerization and Network Formation |
| pH | Catalyzes hydrolysis at acidic or alkaline values, slowest at neutral pH. cfmats.com |
| Temperature | Higher temperatures accelerate both hydrolysis and condensation rates. cfmats.com |
| Solvent | Anhydrous solvents like toluene help control polymerization. Co-solvents can affect reaction rates. nih.govresearchgate.net |
| Concentration | Higher concentrations increase reaction rates but also promote self-polymerization. cfmats.com |
| Water Content | Determines the extent of hydrolysis; insufficient water leads to incomplete reaction. nih.gov |
Vapor-Phase Deposition Techniques for Aminosilane Layers
Vapor-phase deposition offers a more controlled method for creating thin, uniform aminosilane layers on surfaces, often resulting in monolayer or near-monolayer coverage. nih.govnih.gov This approach is generally less sensitive to variations in humidity and reagent purity compared to solution-phase methods. nih.govscispace.com
Chemical Vapor Deposition (CVD) Approaches
Chemical Vapor Deposition (CVD) involves exposing a substrate to the vapor of the aminosilane precursor in a controlled environment, typically at elevated temperatures and low pressure. nih.govbitalux.eu This method has been successfully used to deposit covalently bonded monolayers of various aminosilanes, including (3-aminopropyl)triethoxysilane (APTES) and its derivatives, onto silicon dioxide surfaces. nih.govbitalux.eu
Key findings from CVD studies include:
CVD can produce extremely smooth films with low surface roughness, comparable to a clean oxide surface. nih.gov
The surface coverage can remain relatively constant over a wide range of aminosilane gas phase concentrations. nih.govbitalux.eu
The nature of the aminosilane influences the surface properties. For example, aminosilanes with bulkier side groups, like isopropyl groups, can lead to more hydrophobic and hydrolytically stable films. scispace.comnih.gov
A typical CVD process involves cleaning and dehydrating the substrate, followed by exposure to the aminosilane vapor in a sealed chamber for a specific reaction time. bitalux.eu Post-deposition purging with an inert gas helps remove unreacted molecules. bitalux.eu
| Aminosilane | Deposition Method | Film Thickness (Å) | Water Contact Angle (°) | Surface Roughness (nm) |
| APTES | Vapor-Phase | 4.2 ± 0.3 | 40 ± 1 | 0.2 |
| APMDES | Vapor-Phase | 5.4 ± 0.1 | 53.9 ± 0.7 | 0.2 |
| APDMES | Vapor-Phase | 4.6 ± 0.2 | 59.0 ± 0.8 | 0.2 |
| APTES | Aqueous Solution | Varies | ~40 | 0.2 |
| APDMES | Toluene Solution | Varies | ~59 | 0.26 |
| Data compiled from a comparative study of solution-phase and vapor-phase deposition. nih.gov |
Plasma-Facilitated In Situ Grafting Methods
Plasma-facilitated grafting is another vapor-phase technique that utilizes plasma to activate the substrate surface and/or the aminosilane precursor, promoting covalent attachment. researchgate.netmdpi.com This method can be particularly effective for modifying inert polymer surfaces.
Two main approaches are employed:
Grafting-from: The substrate is first treated with plasma to create active sites, followed by the introduction of the aminosilane vapor. researchgate.net
Grafting-onto: The aminosilane is introduced into the plasma, and the activated species are deposited onto the substrate. researchgate.net
Studies comparing CVD with plasma-facilitated in situ grafting of (3-aminopropyl)trimethoxysilane (APTMS) on a polyethylene (B3416737) substrate revealed that the plasma grafting-from approach resulted in the highest attachment efficiency. researchgate.net The resulting APTMS layers tended to form multilayer structures rather than monolayers, leading to hydrophobic surfaces. researchgate.netpreprints.org
Novel Synthetic Routes for Hybrid Aminosilane Architectures
Research into novel synthetic routes aims to create hybrid aminosilane architectures with tailored properties for specific applications. These approaches often involve combining aminosilanes with other materials or employing innovative reaction schemes.
One area of exploration is the synthesis of hybrid organic-inorganic networks. For example, silane-modified polyurethanes can be created by reacting an isocyanate-terminated polyurethane prepolymer with an aminosilane, forming urea (B33335) bonds. mdpi.com This results in a chemically linked network with enhanced thermal stability and tensile strength. mdpi.com
Another approach involves the synthesis of hybrid nanoparticles. Amino-modified silica (B1680970) nanoparticles can be prepared via a sol-gel process using a mixture of tetraethoxysilane (TEOS) and aminopropyltriethoxysilane (APTES). researchgate.net The APTES can act as a catalyst for the hydrolysis and condensation of both silanes. researchgate.net These hybrid nanoparticles can then be used as building blocks for more complex structures, such as mesoporous gold iron oxide nanoconstructs for catalytic applications. rsc.org
Furthermore, the modification of N-(2-aminoethyl)-3-aminopropyltrimethoxysilane through condensation reactions with various carbonyl compounds introduces azomethine groups, leading to Schiff base modified silanes. ias.ac.in These can be further reacted to form silatranes, which are compounds with an intramolecular N→Si dative bond, exhibiting unique structural and potentially biological properties. ias.ac.in
The development of multifunctionalized mesoporous silica nanoparticles is another active area of research. acs.org Different functional groups can be selectively introduced onto the inner and outer surfaces of these nanoparticles using a combination of co-condensation and post-grafting techniques with various aminosilanes. acs.org
Inverse Vulcanization for Post-Polymerization Modification
Inverse vulcanization is a process that utilizes elemental sulfur, an abundant industrial byproduct, to create high-sulfur-content polymers. d-nb.info This method involves the reaction of molten sulfur with unsaturated organic crosslinkers. d-nb.info A key challenge in this field has been the limited range of functional comonomers suitable for the high-temperature conditions of the reaction. nih.gov
A versatile strategy to overcome this limitation is the post-polymerization modification of a precursor polymer created via inverse vulcanization. nih.gov This approach allows for the introduction of functional groups, such as amino methoxy silanes, under milder conditions after the initial high-sulfur polymer has been formed.
One notable example involves the inverse vulcanization of norbornenyl pentafluorophenyl ester (NB-PFPE) with elemental sulfur. nih.gov The resulting poly(sulfur-random-NB-PFPE) acts as a platform polymer. Its reactive pentafluorophenyl ester groups can undergo amidation with various primary amines, including aminopropyl trimethoxy silane. nih.gov This specific modification has been used to create cross-linked adsorbents for mercury remediation. nih.gov
Another related approach marries inverse vulcanization with silane chemistry. Researchers have reported the reaction of elemental sulfur with styrylethyltrimethoxysilane (B1148356) (StyTMS). d-nb.inforesearchgate.net The initial product is a soluble polymer, poly(sulfur-r-styrylethyltrimethoxysilane) or poly(Sₙ-r-StyTMS), where the methoxy functionalities of the silane are preserved. d-nb.inforesearchgate.net This polymer can then be subjected to a post-polymerization modification via hydrolysis and polycondensation of the methoxy groups, triggered by mild acidic conditions (e.g., HCl at pH 4). d-nb.inforesearchgate.net This step crosslinks the polymer chains, yielding high-sulfur-content polysiloxanes that can be used as coatings or to functionalize particles. d-nb.inforesearchgate.net For instance, silica microparticles coated with this polymer demonstrated an improved capacity for remediating Hg²⁺ ions. d-nb.inforesearchgate.net
The development of catalytic methods for inverse vulcanization, using agents like zinc oxide (ZnO), has further broadened the scope of this technique by reducing reaction temperatures and times, which can be beneficial for preserving sensitive functionalities. d-nb.info
Table 1: Examples of Post-Polymerization Modification via Inverse Vulcanization
| Precursor Polymer | Modifying Agent | Functional Outcome | Application Example | Citation |
|---|---|---|---|---|
| poly(sulfur-random-NB-PFPE) | Aminopropyl trimethoxy silane | Cross-linked high-sulfur polymer | Mercury adsorbents | nih.gov |
| poly(sulfur-r-styrylethyltrimethoxysilane) | Water (via hydrolysis/polycondensation) | Cross-linked polysiloxane network | Coatings, functionalized particles for Hg²⁺ remediation | d-nb.inforesearchgate.net |
Sol-Gel Synthesis of Organic-Inorganic Hybrid Materials Incorporating Aminosilanes
The sol-gel process is a versatile and widely used low-temperature method for creating organic-inorganic hybrid (OIH) materials. mdpi.com This synthesis involves the transition of a colloidal solution (sol) into a solid gel network. mdpi.com For silica-based hybrids, the process typically starts with the hydrolysis of silane precursors, such as tetra-alkoxy silicates or functionalized alkoxysilanes, to form silanol (Si-OH) groups. nih.gov These silanols then undergo condensation reactions to form a stable inorganic silica network of Si-O-Si bonds. nih.gov
Aminosilanes, particularly those with methoxy functional groups, are crucial precursors in this process. The amino group provides an organic functionality that can interact or bond with an organic polymer matrix, while the methoxy-silane portion hydrolyzes and condenses to form the inorganic framework. nih.govrsc.org This dual nature allows for the creation of hybrid materials where organic and inorganic components are linked at the molecular level, combining the properties of both. mdpi.com
Research has demonstrated the synthesis of novel OIH materials by combining amino silanes with renewable resources like soybean oil. rsc.org In one study, acetoacetylated soybean oil was reacted with different amino silanes. The process involved a simultaneous amine-acetoacetate reaction and an in-situ sol-gel reaction of the aminosilane, creating crosslinked hybrid coating materials without the need for a catalyst. rsc.org
In other work, OIHs were synthesized using polyetheramines (e.g., Jeffamines®) and an epoxy-functionalized alkoxysilane, epoxycyclohexylethyltrimethoxysilane (ECHETMS). mdpi.com The terminal amine groups of the polyetheramine react with the epoxy group of the silane, while the trimethoxysilane (B1233946) groups undergo sol-gel processing to form the inorganic network. mdpi.com The properties of the resulting hybrid material can be tuned by varying the molecular weight of the organic polymer. mdpi.com The integration of aminosilanes into these hybrid materials enhances properties like thermal stability and mechanical strength, making them suitable for applications ranging from coatings and adhesives to selective CO₂ capture and platforms for sensing applications. mdpi.comnih.govrsc.orgmdpi.com
Table 2: Sol-Gel Synthesis of Hybrid Materials with Aminosilanes
| Organic Precursor | Silane Precursor | Synthesis Feature | Resulting Material | Citation |
|---|---|---|---|---|
| Acetoacetylated soybean oil | Various amino silanes | Catalyst-free, one-step amine-acetoacetate reaction and in-situ sol-gel | Organic-inorganic hybrid coatings | rsc.org |
| Polyetheramines (Jeffamines®) | Epoxycyclohexylethyltrimethoxysilane (ECHETMS) | Reaction between amine and epoxy groups, followed by sol-gel process | Organic-inorganic hybrid films for sensing applications | mdpi.com |
| Generic polymer | Functionalized alkoxysilane | General hydrolysis and condensation | Silica-based hybrid with covalent bonds between organic and inorganic phases | nih.gov |
Scale-Up Considerations in Aminosilane Synthesis for Research Applications
Transitioning a synthetic procedure for aminosilanes from a laboratory bench to a larger, pilot scale for extensive research applications is a complex task that requires careful planning and a multidisciplinary approach. labmanager.comgenemod.net The primary goal is to reproduce the synthesis reliably and cost-effectively at a larger volume while maintaining product quality and safety. labmanager.comselvita.com
Key considerations in the scale-up process include:
Thermodynamic and Kinetic Factors: Heat management is a critical challenge. Reactions that are easily controlled in small lab flasks can become problematic at larger scales, where the surface-area-to-volume ratio decreases, making heat dissipation less efficient. labmanager.com The longer heat-up and cool-down cycles in large reactors can affect reaction kinetics, potentially influencing product properties and impurity profiles. labmanager.com Therefore, reaction conditions, such as temperature and addition rates, often need to be re-optimized.
Equipment and Technology: The choice of equipment is crucial for a successful scale-up. This includes selecting reactors of appropriate size (e.g., 1-50L jacketed glass reactors), efficient stirring mechanisms, and condensers suitable for the larger volume. genemod.netselvita.com The equipment must be capable of handling the required temperature and pressure ranges. selvita.com Using modular equipment that can adapt to varying production needs is often advantageous. genemod.net
Process Robustness and Optimization: The chemist must thoroughly understand the reaction and its potential failure points. labmanager.com This involves testing the robustness of the synthesis by intentionally varying parameters like temperature, concentration, and stoichiometry to understand the impact on yield and purity. labmanager.com The objective is to develop a process that is not only high-yielding but also "greener" (less waste) and safer. selvita.com
Raw Material Sourcing and Supply Chain: For larger-scale synthesis, the availability and consistency of raw materials become significant. labmanager.com Suppliers must be vetted to ensure the quality of precursors. Even if materials have the same specifications, minor, unstated differences between batches or suppliers can affect the reaction outcome. labmanager.com
Analytical and Safety Protocols: Analytical methods used in the lab must be transferable to the production environment to ensure consistent quality control. labmanager.com A comprehensive safety review by environmental health and safety (EHS) experts is essential to manage the risks associated with handling larger quantities of chemicals. labmanager.com Detailed documentation of all procedures, changes, and validations is vital for traceability and reproducibility. genemod.net
Ultimately, a successful scale-up for research applications ensures that a sufficient quantity of the target aminosilane can be produced efficiently and safely, enabling further material development and testing. selvita.com
Reaction Mechanisms and Kinetics of Aminomethoxy Silane Interactions
Hydrolysis Kinetics of Alkoxysilyl Groups in Aminosilanes
The initial step in the reaction of aminomethoxy silanes is the hydrolysis of the methoxy (B1213986) groups (–OCH₃) to form silanol (B1196071) groups (–Si–OH) and release methanol. This reaction is influenced by several factors, including the catalytic nature of the amino group itself, the pH of the environment, and the solvent system.
The amino group (–NH₂) within the aminosilane (B1250345) molecule plays a significant role in catalyzing the hydrolysis of the alkoxysilyl groups. mdpi.com This intramolecular catalysis is a key feature that distinguishes aminosilanes from other alkoxysilanes. The lone pair of electrons on the nitrogen atom can act as a nucleophile, facilitating the hydrolysis process. acs.org The catalytic effect is so pronounced that aminosilanes can undergo hydrolysis without the need for external acid or base catalysts. cfmats.com
The rate of hydrolysis is also influenced by the structure of the amino group. Primary amines have been observed to exhibit a faster hydrolysis rate compared to secondary and tertiary amines. mdpi.com This is attributed to steric hindrance around the nitrogen atom in secondary and tertiary amines, which impedes their catalytic activity. mdpi.comnih.gov The number of amino groups in the silane (B1218182) molecule also affects the hydrolysis rate, with an increase in the number of amino groups leading to an enhanced catalytic effect and a more thorough hydrolysis reaction. nih.gov
The catalytic activity of the amino group can be understood through its ability to increase the local pH at the reaction site, which in turn accelerates the hydrolysis of the methoxy groups. mdpi.com The amine can also be protonated by surface silanol groups when in close proximity to a substrate, further influencing the reaction environment. acs.org
The pH of the reaction medium has a profound effect on the hydrolysis rate of aminosilanes. Generally, the hydrolysis of alkoxysilanes is slowest at a neutral pH of 7 and is catalyzed by both acidic and basic conditions. cfmats.comkccsilicone.com For non-amino silanes, adjusting the pH to an acidic range of 3 to 5 is often necessary to promote hydrolysis. cfmats.com However, due to the inherent basicity of the amino group, aqueous solutions of aminosilanes are typically alkaline, and thus they can be hydrolyzed directly without pH adjustment. cfmats.com
The solvent environment also plays a crucial role. The presence of water is essential for hydrolysis to occur. Studies have shown that the hydrolysis rate increases with higher water concentrations. elsevier.es Conversely, the presence of an alcohol solvent, such as ethanol (B145695), can delay the hydrolysis reaction. cfmats.comelsevier.es This is because the alcohol can compete with water in the reaction, and its presence can also affect the solubility and diffusion of the silane molecules.
The nature of the solvent can also influence the structure of the resulting silane layer. For instance, silane layers prepared in anhydrous toluene (B28343) at elevated temperatures tend to have a higher packing density and greater hydrolytic stability. nih.gov
Catalytic Effects of Amino Groups on Hydrolysis Rate
Condensation Mechanisms Leading to Siloxane Network Formation
Following hydrolysis, the newly formed silanol groups are highly reactive and can undergo condensation reactions. These reactions lead to the formation of stable siloxane bonds (–Si–O–Si–), which are the building blocks of the resulting silica (B1680970) network.
Silanol groups can condense with each other in a process known as self-condensation or polycondensation. elsevier.es This reaction involves the elimination of a water molecule and the formation of a siloxane bridge. This process can lead to the formation of oligomers and eventually a three-dimensional cross-linked network. icrc.ac.ir The rate of condensation is also pH-dependent, being slowest at a slightly acidic pH of 4-5 and accelerated at both higher and lower pH values. kccsilicone.com
The structure of the resulting network is influenced by the reaction conditions. For example, in the presence of sufficient water, not all silanol groups may self-condense, leaving some free silanol groups in the final structure. elsevier.es The self-condensation can lead to the formation of both linear chains and cyclic structures. elsevier.es
In addition to self-condensation, the silanol groups of hydrolyzed aminosilanes can also react with hydroxyl groups present on the surface of inorganic substrates, such as silica or glass. mdpi.com This intermolecular condensation reaction forms strong, covalent siloxane bonds between the silane and the substrate, leading to the formation of a durable and stable surface coating. icrc.ac.ir This process is fundamental to the use of aminosilanes as adhesion promoters and coupling agents.
The amine group can also catalyze the condensation reaction between the silanol groups of the silane and the hydroxyl groups on the substrate surface. mdpi.com The amine can adsorb onto the silica surface through hydrogen bonding, which facilitates the interaction between the silicon atom of the silane and the surface silanol groups. mdpi.com
Self-Condensation of Silanol Groups
Interfacial Reaction Dynamics of Aminosilanes with Hydroxyl-Terminated Surfaces
The interaction of aminosilanes with hydroxyl-terminated surfaces is a complex process involving adsorption, hydrolysis, and condensation. The initial step is the physical adsorption of the aminosilane molecule onto the surface, which can be influenced by hydrogen bonding between the amino groups and the surface hydroxyls. nih.gov
Once at the interface, the methoxy groups of the silane hydrolyze, either through reaction with surface-bound water or with water from the surrounding environment. The resulting silanol groups can then react with the surface hydroxyls to form covalent Si-O-Si bonds. acs.org The efficiency of this grafting process is dependent on factors such as the surface silanol density and the reaction temperature. acs.org
Molecular dynamics simulations and spectroscopic studies have provided insights into the orientation and behavior of aminosilane molecules at interfaces. For instance, at a polymer interface, the methoxy groups of aminosilane molecules have been observed to orient themselves towards the polymer side, which is a prerequisite for the interfacial reaction to occur during curing. rsc.org
The reaction of aminosilanes with hydroxyl-terminated surfaces can lead to the formation of a high-density aminopropylsiloxane network. acs.org By controlling the reaction conditions, such as through sequential reactions of the aminosilane and water, it is possible to control the growth of the siloxane network on the surface. acs.org
Covalent Bond Formation (Si-O-Substrate)
The formation of a durable bond between an aminomethoxy silane and a hydroxylated substrate (like silica, glass, or metal oxides) is predicated on the creation of covalent Si-O-Substrate linkages. dow.com This process typically proceeds through the following steps:
Hydrolysis: The methoxy groups (-OCH₃) on the silane react with water to form silanol groups (-Si-OH) and methanol. This reaction can be catalyzed by acids or bases, but for aminosilanes, the amine functionality itself can catalyze the reaction. dtic.milgoogle.com The presence of some water, either in the solvent or adsorbed on the substrate surface, is essential for hydrolysis to occur. mdpi.com
Condensation: The newly formed silanol groups are highly reactive. They can condense with other silanol groups to form siloxane bonds (Si-O-Si), leading to oligomerization or polymerization of the silane in solution or on the surface. elsevier.esrussoindustrial.ru
Interfacial Bonding: Crucially, the silanol groups of the hydrolyzed silane can also condense with the hydroxyl groups present on the surface of the substrate (e.g., Si-OH on silica). This reaction forms a strong, covalent Si-O-Substrate bond and releases a water molecule. dow.comacs.org Heat treatment is often employed to drive this condensation reaction forward, converting initial hydrogen bonds into more stable covalent bonds. mdpi.comacs.org
The structure of the resulting silane layer, whether a monolayer or a multilayer, and its density are highly dependent on reaction conditions such as the solvent, temperature, silane concentration, and the presence of water. mdpi.comnih.gov For instance, reactions carried out in anhydrous toluene at elevated temperatures tend to produce denser and more hydrolytically stable layers compared to those prepared at room temperature or in the vapor phase. nih.gov
Hydrogen Bonding Interactions at the Interface
Before the formation of covalent bonds, hydrogen bonding plays a critical role in the initial adsorption and orientation of aminomethoxy silane molecules at the substrate interface. Several types of hydrogen bonds can form:
Silane-Substrate: The amino group of the silane can form hydrogen bonds with the surface hydroxyl groups of the substrate. nih.gov
Inter-silane: The amino groups and silanol groups of adjacent silane molecules can form hydrogen bonds with each other, contributing to the structure of the deposited film.
Solvent-Silane/Substrate: In solution-phase deposition, solvent molecules can also participate in hydrogen bonding, influencing the reaction kinetics. nih.gov
These initial hydrogen bonds are weaker than covalent bonds and can be displaced or converted. acs.orgnih.gov For example, rinsing with water can remove weakly physisorbed silane molecules that are only attached through hydrogen bonds. nih.gov Conversely, applying heat promotes the condensation reaction that transforms these hydrogen-bonded precursors into covalently attached silanes. acs.org Time-of-flight secondary ion mass spectrometry (ToF-SIMS) studies have provided direct evidence for the evolution of hydrogen bonds into covalent bonds during the curing process, showing that hydrogen bond interactions are most prevalent before curing and diminish as covalent interactions increase with temperature. acs.org
Kinetic Modeling and Rate Law Determination for Aminosilane Reactions
The kinetics of aminosilane reactions are complex due to the simultaneous and competing reactions of hydrolysis and condensation. The hydrolysis of alkoxysilanes is often treated as a pseudo-first-order reaction in the presence of excess water. scienceopen.com However, for aminosilanes, the amine functionality provides internal catalysis, complicating simple kinetic models. researchgate.netdtic.mil
Studies have shown that the hydrolysis of aminosilanes like 3-aminopropyltriethoxysilane (B1664141) (APTES) is significantly faster than that of non-amino-functionalized silanes under neutral conditions. researchgate.netcolab.ws The reaction rate is influenced by pH, with acidic conditions generally enhancing hydrolysis while slowing self-condensation, leading to more stable silanol species in solution. colab.ws
Kinetic studies on the reaction of (3-aminopropyl)dimethylmethoxysilane (B1222537) (APDMS) with a silsesquioxane silanol revealed that the reaction can be second-order with respect to the aminosilane, where a second APDMS molecule acts as a catalyst for the reaction. nih.gov The reaction rate was also found to be highly solvent-dependent, occurring much faster in non-polar hexane (B92381) than in polar tetrahydrofuran (B95107) (THF), due to competitive hydrogen bonding from the THF solvent that interferes with the formation of the necessary prereaction complex. nih.gov
Stability of Grafted Aminosilane Layers Under Diverse Environmental Conditions
The long-term performance of materials modified with aminomethoxy silanes is critically dependent on the stability of the grafted layer, particularly its resistance to hydrolysis under various environmental stressors.
Hydrolytic Stability Studies at Elevated Temperatures
The stability of aminosilane layers is a significant concern, especially in humid and high-temperature environments. acs.org The Si-O-Substrate and Si-O-Si bonds that form the silane network are susceptible to hydrolysis, which is the reverse of the condensation reaction. nih.gov This can lead to the detachment of the silane layer from the substrate and a loss of function. acs.org
Several factors influence hydrolytic stability:
Silane Structure: The structure of the aminosilane itself is crucial. For example, silanes with secondary amine groups that are sterically hindered, like N-(2-aminoethyl)-3-aminopropyltrimethoxysilane (AEAPTMS), tend to form more hydrolytically stable layers. researchgate.netscispace.com This is because the amine group can catalyze the initial bond formation but is sterically hindered from catalyzing the reverse hydrolysis (detachment) reaction. researchgate.netscispace.com In contrast, primary amines like in APTMS can readily catalyze both attachment and detachment, rendering the layers less stable. researchgate.net
Reaction Conditions: Layers prepared in anhydrous solvents at elevated temperatures generally exhibit greater packing density and improved hydrolytic stability. nih.gov Vapor-phase deposition methods can also produce more reproducible and stable monolayers. researchgate.netscispace.com
Substrate Nature: The chemical composition and roughness of the substrate can affect the amount of silane deposited and the stability of the layer. More APS was found to deposit on complex silicate (B1173343) surfaces (like mineral fibers) compared to model silica wafers, and these layers were also more stable. acs.org
Studies have shown that aminosilane layers can degrade upon exposure to water, especially at elevated temperatures (e.g., 40°C or higher). mdpi.comnih.gov The extent of degradation can be quantified by monitoring changes in layer thickness or elemental composition over time. mdpi.comscispace.com
| Silane Type | Deposition Method | Stability Test Condition | Observation | Reference |
| APDMES | Toluene, 20°C | Immersion in water at 40°C | Complete loss of silane layer | nih.gov |
| APTES | Toluene, 70°C | Immersion in water for 24h | Thickness decreased from 23 Å to 8 Å | mdpi.com |
| AEAPTMS | Vapor Phase, elevated temp. | Hydrolysis testing | More hydrolytically stable than APTES layers | researchgate.netscispace.com |
| APS | Aqueous Solution on Fiber Melt | Aging at high humidity & temp. | More stable than layers on silica wafers | acs.org |
Mechanistic Investigations of Degradation Pathways
The primary degradation pathway for grafted aminosilane layers in aqueous environments is the hydrolysis of siloxane bonds. This includes both the interfacial Si-O-Substrate bonds and the cross-linking Si-O-Si bonds within the silane layer itself. nih.govmit.edu
The mechanism can be catalyzed by acids or bases and is accelerated by increased temperature and water concentration. nih.gov The amine functionality within the aminosilane layer can play a dual role, catalyzing not only the initial grafting reaction but also the hydrolytic cleavage of the siloxane bonds, leading to detachment. researchgate.net This intramolecularly catalyzed hydrolysis is a key degradation pathway. researchgate.netscispace.com
Another potential degradation mechanism, particularly on organic polymer substrates, is the hydrolysis of Si-O-C bonds. mit.edu These bonds are inherently unstable in the presence of water and their formation should be minimized to ensure durable adhesion. mit.edu
Thermo-oxidative degradation can also occur at high temperatures. In a study of a silicone-urethane coating containing aminosilane, degradation was found to initiate at labile C-H bonds, with volatile products including siloxanes identified, indicating a breakdown of the siloxane network. researchgate.net The loss of the silane layer can also be a result of the dissolution of the underlying substrate, especially for materials like silica in high pH or high-temperature water.
Interfacial Science and Adhesion Theory in Aminosilane Mediated Systems
Molecular-Level Adhesion Promotion Mechanisms of Aminosilanes
Aminosilanes enhance adhesion through a dual-reactivity mechanism, forming robust connections at the interface. dakenchem.com This involves both chemical bonding and electrostatic interactions, creating a durable link between dissimilar materials. dow.com
A significant contributor to the adhesion-promoting capabilities of aminosilanes is the formation of ionic bonds between the amine groups of the silane (B1218182) and acidic functionalities present on polymer chains. acs.orgresearchgate.net In systems containing polymers with carboxylic acid groups, such as certain acrylics, the amine groups of the amino methoxy (B1213986) silane can accept a proton from the acid, resulting in a positively charged ammonium (B1175870) species on the silane and a negatively charged carboxylate group on the polymer. acs.orgnih.gov This electrostatic attraction creates a strong ionic bond at the interface.
Spectroscopic studies, such as sum frequency generation (SFG) vibrational spectroscopy, have provided direct evidence for this ionic bonding. acs.orgnih.gov For instance, when an amino silane is introduced at the interface between silica (B1680970) and a butyl acrylate/methyl methacrylate (B99206) copolymer containing methacrylic acid, a notable decrease in the characteristic signals for the acid's O-H and C=O groups is observed. acs.orgnih.gov This indicates the deprotonation of the carboxylic acid and the formation of an ionic bond with the amine groups of the silane. acs.orgnih.gov
The methoxy groups of amino methoxy silanes play a critical role in chemically bonding to inorganic substrates, such as glass, silica, and metals. researchgate.netchinacouplingagents.com This process typically involves the hydrolysis of the methoxy groups (-OCH₃) into reactive silanol (B1196071) groups (-Si-OH) in the presence of water. dow.comrussoindustrial.ru These silanol groups can then condense with hydroxyl groups present on the surface of the inorganic substrate, forming strong, covalent siloxane bonds (Si-O-Substrate). dow.comnist.gov This reaction firmly anchors the silane molecule to the inorganic surface. dow.com
Ionic Bond Formation between Amine Moieties and Acidic Polymer Functionalities
Interfacial Structure and Conformation of Aminosilane (B1250345) Layers
At a buried interface, such as between a polymer and a substrate, amino methoxy silane molecules tend to adopt a specific orientation to maximize favorable interactions. Studies using techniques like sum frequency generation (SFG) vibrational spectroscopy have shown that the amine end groups of the silane molecules preferentially orient themselves towards the polymer interface. nih.gov This orientation is driven by the potential for hydrogen bonding or ionic interactions with the polymer surface. nih.govrsc.org
Conversely, the methoxy headgroups are often directed away from the polymer and towards the bulk silane or an inorganic substrate. nih.govrsc.org For example, at a poly(ethylene terephthalate) (PET)/aminosilane interface, the amino groups form hydrogen bonds with the ester carbonyl groups of the PET, leading to an ordered arrangement where the methoxy groups face away from the PET surface. nih.gov This ordered segregation of the methoxy groups at the interface is considered crucial for effective adhesion promotion. nih.gov
The interface between a polymer and an aminosilane is not static; molecular reordering and migration can occur, influencing the final interfacial structure and adhesion strength. The presence of the aminosilane can induce changes in the polymer structure at the interface. For instance, the interaction between an aminosilane and an acrylic polymer can lead to an increase in the ordering of ester carbonyl groups from the polymer at the interface. acs.orgnih.gov
Furthermore, the silane molecules themselves can undergo complex structural arrangements. Depending on the reaction conditions, such as the solvent and the amount of water present, aminosilanes can form various structures on a surface, including covalently attached monolayers, two-dimensional self-assembled networks (horizontal polymerization), and multilayers (vertical polymerization). nih.govscispace.com The formation of these different structures is influenced by hydrogen bonding interactions and the reactivity of the silane's alkoxy groups. nih.govscispace.com The hydrolytic stability of these layers is also a critical factor, as weakly bonded silanes can be displaced by water. nih.gov
Orientation of Amino and Methoxy Headgroups at Buried Interfaces
Theoretical Models of Aminosilane Coupling Agent Functionality
Several theoretical models have been proposed to explain the functionality of aminosilane coupling agents at a molecular level. These models provide a framework for understanding the complex chemical and physical interactions that lead to enhanced adhesion.
The Chemical Bonding Theory is a cornerstone model, suggesting that the primary mechanism of adhesion promotion is the formation of covalent bonds across the interface. specialchem.com As previously discussed, this involves the silane forming siloxane bonds with the inorganic substrate and the amine group reacting with the organic polymer. dow.comspecialchem.com
The Interpenetrating Polymer Network (IPN) Theory proposes that the silane molecules at the interface can polymerize to form a rigid, cross-linked network. This silane network can physically entangle and interpenetrate with the polymer matrix, creating a diffuse interphase region rather than a sharp interface. raajournal.com This intermixing enhances the mechanical strength and toughness of the bond. The structure of this siloxane layer is influenced by the type of alkoxy group on the silane, with trialkoxy silanes forming more rigid networks than dialkoxy silanes. raajournal.comresearchgate.net
Density Functional Theory (DFT) has emerged as a powerful computational tool for modeling the interactions at the silane/substrate interface at the atomic scale. researchgate.netacs.org DFT calculations can be used to determine the adhesion energy between different silane molecules and various substrates. For example, simulations have shown that aminosilanes can exhibit strong binding to surfaces like quartz through hydrogen bonding between the amine groups and surface hydroxyls. acs.org These theoretical calculations can help in selecting the optimal silane coupling agent for a specific application by predicting the strength of the interfacial bond. researchgate.net
| Interaction/Phenomenon | Description | Key Molecular Groups Involved | Supporting Evidence |
| Ionic Bonding | Electrostatic attraction between protonated amine groups on the silane and deprotonated acidic groups on the polymer. | Amine (silane), Carboxylic Acid (polymer) | Loss of O-H and C=O signals in SFG spectroscopy. acs.orgnih.gov |
| Chemical Coupling (Inorganic) | Formation of covalent siloxane bonds between the silane and the inorganic substrate. | Methoxy/Silanol (silane), Hydroxyl (substrate) | Widely reported in literature. dow.comresearchgate.net |
| Chemical Coupling (Organic) | Reaction of the amine group of the silane with functional groups on the polymer. | Amine (silane), Epoxy/Isocyanate (polymer) | Known reactivity of amines. specialchem.compowerchemical.com |
| Interfacial Orientation | Preferential alignment of silane molecules at the interface. | Amino and Methoxy headgroups | SFG studies showing amino groups towards the polymer and methoxy groups away. nih.govrsc.org |
| Molecular Reordering | Changes in the conformation of both polymer and silane molecules at the interface. | Ester C=O (polymer), Silane backbone | Observed changes in SFG spectra upon silane addition. acs.orgnih.gov |
| Interpenetrating Network | Formation of a cross-linked silane network that entangles with the polymer matrix. | Siloxane bonds (silane network) | Inferred from the improved mechanical properties of composites. raajournal.com |
Chemical Bonding Theory in Composite Adhesion
The primary mechanism by which aminosilanes enhance adhesion is through the formation of chemical bonds across the interfacial region, a concept central to adhesion science. wiley-vch.de These organosilanes establish a continuous chain of strong, durable covalent bonds from the inorganic substrate to the organic polymer, significantly enhancing the strength and stability of the composite material. wiley-vch.despecialchem.com
The process begins with the hydrolysis of the methoxy (-OCH₃) groups on the silane in the presence of water. This reaction converts the methoxy groups into reactive silanol (-Si-OH) groups. specialchem.com These silanols then undergo a condensation reaction with hydroxyl (-OH) groups present on the surface of most inorganic substrates, such as glass, silica, or metals. chinacouplingagents.com This step forms stable, covalent siloxane bonds (Si-O-Substrate), effectively grafting the silane molecule onto the inorganic surface. specialchem.com
Simultaneously, the amino (-NH₂) functional group at the other end of the silane's organic chain is oriented away from the substrate and is available to interact with the polymer matrix. acs.orgnih.gov This interaction can manifest in several ways depending on the polymer's chemistry. The amino groups can form strong covalent bonds with reactive functionalities in the polymer, such as epoxides in epoxy resins. wiley-vch.de In systems involving polymers with carboxylic acid groups, such as certain acrylics, the interaction can lead to the formation of strong ionic bonds between the protonated amine and the deprotonated acid. acs.orgresearchgate.net Furthermore, the amine functionality can participate in hydrogen bonding with polar groups on the polymer chain, such as ester carbonyls, further strengthening the interfacial connection. nih.gov
This creation of a covalently bonded interphase displaces weaker physical interactions, such as van der Waals forces, and ensures a robust and durable connection between the two dissimilar materials, capable of withstanding environmental stresses like moisture. researchgate.netspeautomotive.com
Wetting and Surface Energy Effects in Interfacial Adhesion
Beyond chemical bonding, the modification of surface properties plays a critical role in adhesion. For a strong adhesive bond to form, the liquid polymer resin must adequately wet the surface of the substrate. Wetting is governed by the surface energy of the solid substrate and the surface tension of the liquid resin. speautomotive.com Aminosilane treatment can significantly alter the surface energy of an inorganic substrate to improve its wettability by a specific polymer. gelest.comgelest.com
The application of an this compound layer can modify the substrate's critical surface tension. gelest.com For instance, studies have shown that modifying a titanium dioxide (TiO₂) surface with 3-aminopropyl trimethoxy silane (APMS) hydrolysate enhances the wettability of the surface by the solvent γ-butyrolactone, leading to the formation of a more uniform and higher-quality film. royalsocietypublishing.org The change in surface characteristics is directly tied to the chemical nature of the grafted silane layer.
Surface Properties of Aminosilane-Modified Al₂O₃
| Aminosilane | Water Contact Angle (WCA) | Surface Free Energy (SFE) (mJ/m²) |
|---|---|---|
| (3-Aminopropyl)triethoxysilane (APTES) | ~38° | 145 |
| 3-aminopropyldiethoxymethylsilane (APDES) | ~52° | 127 |
| 3-aminopropyl-dimethylethoxysilane (APMES) | ~58° | 106 |
Data sourced from vapor-phase grafting experiments on Al₂O₃ surfaces at 150 °C. uchicago.edu
Optimization of Interfacial Adhesion through Aminosilane Grafting Density
The performance of aminosilane coupling agents is not merely dependent on their presence but is highly influenced by their concentration and arrangement on the substrate surface, known as grafting density. Optimizing this density is key to maximizing both interfacial strength and the macroscopic performance of the final composite material.
Impact of Grafting Density on Interfacial Interaction Energy
Grafting density, defined as the number of silane molecules anchored per unit of surface area, has a direct impact on the interfacial interaction energy, or binding energy, between the substrate and the polymer matrix. researchgate.netnsf.gov Molecular dynamics simulations and experimental studies have shown that as the grafting density of aminosilane on a nanoparticle surface increases, the binding energy with the surrounding polymer matrix also tends to increase. researchgate.netnih.gov
A higher density of silane molecules provides more potential points for chemical and physical interaction with the polymer, strengthening the connection at a molecular level. nsf.gov This enhanced interaction is due to a greater number of covalent and hydrogen bonds forming across the interface. nih.gov Studies have demonstrated a direct proportionality between the amino silane content on nanosilica and the resulting interfacial interactions. nsf.gov
Correlation between Grafting Density and Macroscopic Performance
The microscopic changes in interfacial energy due to grafting density have a profound and measurable effect on the macroscopic performance of the composite material, including its mechanical and thermal properties. researchgate.netnih.gov
Effect of Aminosilane Grafting Density on Epoxy Composite Mechanical Properties
| Grafting Density | Young's Modulus (GPa) | Bulk Modulus (GPa) | Shear Modulus (GPa) |
|---|---|---|---|
| 0% (Pure Epoxy) | 2.99 | 5.55 | 1.12 |
| 3% | 4.01 | 6.61 | 1.51 |
| 6% | 4.25 | 6.99 | 1.60 |
| 9% | 4.53 | 7.34 | 1.70 |
| 12% | 4.31 | 7.01 | 1.62 |
Data derived from molecular dynamics simulations of aminosilane-grafted nano-silica in an epoxy matrix. researchgate.net
Further molecular simulation studies comparing different aminosilanes at a fixed grafting density (10%) highlight that the molecular structure of the silane itself is also a critical variable. Modifying nano-SiO₂ with a longer-chain aminosilane (KH792) resulted in a more significant improvement in both mechanical and thermal properties compared to a shorter-chain aminosilane (KH550). mdpi.com This indicates that achieving optimal macroscopic performance is a multifactorial problem involving not just grafting density but also the selection of the appropriate silane for the specific polymer system.
Effect of Aminosilane Type on Epoxy Composite Properties (10% Grafting Density)
| System | Storage Modulus (MPa) | Glass Transition Temp. (Tg) (°C) |
|---|---|---|
| Pure Epoxy Resin | 2854 | 145 |
| Epoxy + Unmodified Nano-SiO₂ | 3012 | 158 |
| Epoxy + KH550-Modified SiO₂ | 3089 | 172 |
| Epoxy + KH792-Modified SiO₂ | 3130 | 206 |
Data represents a combination of experimental results and molecular simulations. mdpi.com
Therefore, the optimization of interfacial adhesion and composite performance requires a careful balancing of silane type and grafting density to create an interface that is both strong and flexible, allowing for efficient stress transfer between the substrate and the polymer matrix. nih.gov
Surface Functionalization Strategies Utilizing Methoxy Functionalized Aminosilanes
Modification of Inorganic Nanoparticles and Fillers
The surface treatment of inorganic nanoparticles and fillers with amino methoxy (B1213986) silanes is a critical strategy for improving their performance in various applications, particularly in polymer composites. This modification enhances dispersion, strengthens the filler-matrix interface, and imparts desired functionalities to the nanoparticle surface.
The surface of silica (B1680970) nanoparticles (SNPs) is rich in silanol (B1196071) (Si-OH) groups, making them ideal candidates for modification with aminotrimethoxysilanes. The process involves the hydrolysis of the silane's methoxy groups and subsequent condensation with the surface silanols. This grafting of amino groups alters the surface chemistry from hydrophilic to being more organophilic and reactive.
Researchers have successfully fabricated monodispersed raw silica nanoparticles and subsequently treated them with 3-aminopropyltrimethoxysilane (B80574) (APTMS) to graft amine groups onto the surface. researchgate.net A quantitative analysis using a ninhydrin (B49086) assay revealed that approximately 60 mol% of the APTMS molecules were immobilized, resulting in a surface density of 4.4 amine groups per square nanometer. researchgate.net In other studies, the functionalization of nonporous silica nanoparticles with 3-aminopropyltriethoxysilane (B1664141) (APTES) was shown to significantly alter surface properties. nih.gov This modification is confirmed by changes in surface area and an increase in zeta potential from negative to positive values, indicating the successful attachment of amine molecules. nih.gov The efficiency of the grafting reaction is influenced by parameters such as pH, silane (B1218182) concentration, temperature, and reaction time. ajol.info
Table 1: Effect of APTES Functionalization on Silica Nanoparticle Properties
| Property | Bare Silica NPs | APTES-Functionalized Silica NPs | Reference |
|---|---|---|---|
| Surface Area (m²/g) | 66 (±3) | 42 (±2) | nih.gov |
| Zeta Potential (mV) | -25 | +19 | nih.gov |
| Organic Loading (mmol/g) | N/A | 0.582 | nih.gov |
| Amine Group Density (groups/nm²) | N/A | 4.4 | researchgate.net |
Methoxy-functionalized aminosilanes are also extensively used to modify the surface of metal oxide nanoparticles like titanium dioxide (TiO₂) and aluminum oxide (Al₂O₃).
Titanium Dioxide (TiO₂): A simple hydrothermal synthesis route has been developed for the in-situ functionalization of TiO₂ nanoparticles using aminosilanes such as 3-aminopropyltriethoxysilane (APTES) and 3-(2-aminoethylamino)propyldimethoxymethylsilane (AEAPS). researchgate.net This process can alter the nanoparticle morphology; while unmodified synthesis yields spherical particles, the use of aminosilanes can lead to the formation of rod-like nanostructures due to specific adsorption on certain crystallographic faces of anatase TiO₂. researchgate.netbeilstein-journals.orgntnu.no The functionalization renders the nanoparticles hydrophobic by forming covalent bonds on the TiO₂ surface. researchgate.netbeilstein-journals.org This surface modification typically leads to a decrease in the specific surface area (SBET) and total pore volume. nih.gov For instance, modifying TiO₂ with increasing concentrations of APTES resulted in a progressive reduction in surface area. nih.gov
Table 2: Properties of Unfunctionalized and In-Situ Aminosilane-Functionalized TiO₂ Nanoparticles
| Sample | BET Specific Surface Area (m²/g) | Particle Size from BET (nm) | Morphology | Reference |
|---|---|---|---|---|
| Unfunctionalized TiO₂ | 195 | 7.9 | Spherical | researchgate.net |
| Ti-APTES | 163 | 9.5 | Spheres and Rods (50-100 nm) | researchgate.netresearchgate.net |
| Ti-AEAPS | 149 | 10.3 | Spheres and Rods (50-200 nm) | researchgate.netresearchgate.net |
Aluminum Oxide (Al₂O₃): The surface of Al₂O₃ nanoparticles can be functionalized with various aminosilanes to improve their compatibility with polymer matrices in composites. mdpi.com Studies have investigated the vapor-phase reaction of aminosilanes with varying numbers of ethoxy groups—such as 3-aminopropyltriethoxysilane (APTES), 3-aminopropyldiethoxymethylsilane (APDES), and 3-aminopropylmonoethoxydimethylsilane (APMES)—on Al₂O₃ surfaces. uchicago.edu The reaction temperature influences the bonding configuration, with higher temperatures promoting more anchored siloxy bonds. uchicago.edu The functionalization of Al₂O₃ nanoparticles with silane coupling agents like KH550 (an aminosilane) has been shown to significantly enhance the mechanical properties of epoxy composites. mdpi.com
A primary challenge in creating polymer composites is the tendency of inorganic fillers to agglomerate within the hydrophobic polymer matrix due to their different polarities. evonik.com Methoxy-functionalized aminosilanes serve as excellent compatibilizers or dispersing aids by modifying the filler surface. evonik.comrussoindustrial.ru The silane forms a chemical bridge at the interface, improving the wetting between the resin and the filler and reducing the viscosity of the composite melt. evonik.com
This improved dispersion leads to enhanced mechanical and physical properties. For example, treating Al₂O₃ nanoparticles with aminosilane (B1250345) prior to their incorporation into an LDPE matrix led to nanocomposites with increased storage and loss moduli at low loadings, indicating an improved interphase. acs.org Similarly, the use of an aminosilane coupling agent in natural rubber composites with hybrid bio-fillers reduced the swelling degree, which is attributed to improved filler dispersion and stronger filler-matrix bonding that restricts solvent absorption. mdpi.com The modification of fillers with aminosilanes has been shown to increase the strength of polyurethane composites. researchgate.net
Functionalization of Metal Oxide Nanoparticles (e.g., TiO2, Al2O3)
Surface Engineering of Fibrous Materials
The modification of fibrous materials, including natural cellulose (B213188) and synthetic carbon-based fibers, with methoxy-functionalized aminosilanes is a key strategy for enhancing their performance as reinforcement in composites.
Cellulose, an abundant biopolymer, possesses numerous hydroxyl groups, making it suitable for surface modification with aminosilanes. scirp.org Grafting aminosilanes onto cellulose fibers improves their compatibility with hydrophobic polymer matrices and enhances the interfacial adhesion, which is crucial for effective stress transfer from the matrix to the fiber. encyclopedia.pub
In one study, kenaf-derived cellulose was thermally grafted with 3-aminopropyltriethoxysilane (APS). ncsu.educabidigitallibrary.org The resulting silane-grafted cellulose (SGC), when used as a filler in a poly(lactic acid) (PLA) matrix, led to significant improvements in the composite's mechanical properties compared to those reinforced with untreated cellulose. cabidigitallibrary.org The thermal stability of the cellulose itself was improved by 8 °C after silane grafting, and the resulting PLA/SGC composite showed a 12 °C improvement in thermal stability over the PLA/C composite. ncsu.edu In another approach, cellulose nanocrystals were covalently grafted onto amino-modified carbon fibers, creating a hierarchical interface that dramatically improved the tensile strength of epoxy composites from 519 MPa to nearly 900 MPa. mdpi.com
Table 3: Mechanical Properties of PLA Composites Reinforced with Untreated and Silane-Grafted Cellulose (30 wt% filler)
| Property | Neat PLA | PLA/Cellulose (PLA/C) | PLA/Silane-Grafted Cellulose (PLA/SGC) | Reference |
|---|---|---|---|---|
| Tensile Strength (MPa) | 47 | 53.1 (13% increase) | 57.8 (23% increase) | cabidigitallibrary.org |
| Tensile Modulus (GPa) | ~1.5 | ~3.0 (doubled) | ~3.0 (doubled) | cabidigitallibrary.org |
| Thermal Stability Improvement | N/A | - | +12 °C (vs. PLA/C) | ncsu.edu |
Carbon nanofibers (CNFs) and carbon nanotubes (CNTs) are known for their exceptional mechanical properties, but their hydrophobic nature leads to agglomeration in polymer matrices. wikipedia.orgkobv.de Surface functionalization with aminosilanes is an effective method to improve their dispersion and interfacial bonding. researchgate.neticm.edu.pl
The process often begins with an oxidation step to introduce hydroxyl or carboxyl groups on the carbon surface, which then serve as anchoring points for the silane molecules. mdpi.com Research has explored the silanization of CNFs with various aminosilanes, studying the influence of reaction parameters like temperature and silane structure. researchgate.net For example, multiwalled carbon nanotubes (MWCNTs) were treated with aminopropyltriethoxysilane (APS) to bind amine groups to the nanotube surface, which was confirmed by the presence of Si-O-C linkages. scispace.com The incorporation of these functionalized MWCNTs into an epoxidized natural rubber matrix resulted in significant improvements in mechanical, electrical, and thermal degradation properties compared to composites with pristine MWCNTs. scispace.com Similarly, chemical silanization of CNFs with [3-(2-aminoethylamino)propyl]trimethoxysilane reduced the tendency of the nanofibers to agglomerate. mdpi.com
Aminosilane Grafting onto Cellulose Fibers for Composite Reinforcement
Creating Bifunctional Surfaces with Aminosilane Derivatives
The ability of aminosilane derivatives to present a chemically reactive amine functionality on a substrate surface is the basis for creating bifunctional surfaces. This process, known as silanization, transforms a standard substrate into a platform for further chemical modification. alwsci.com The amine group provides a versatile anchor point for a variety of subsequent coupling reactions, enabling the tailored design of surfaces for specific applications. nih.gov
Tailoring Surface Hydrophilicity/Hydrophobicity
The surface energy of a material, which dictates its hydrophilic (water-attracting) or hydrophobic (water-repelling) character, can be precisely controlled using aminosilane derivatives. The inherent amine groups on a silanized surface can alter its polarity. However, further modification of these amine groups allows for a broad range of tunable wettability.
New aminosilanes with hydrolyzable Si-N bonds have been developed specifically as hydrophobic modifiers for silicon dioxide (SiO₂) surfaces. tandfonline.com Research has shown that the decoration of nanocellulose with amino-silane can enhance the hydrophobic character of the resulting nanocomposite material. acs.org The strategy involves using the multiple hydroxyl groups on the nanocellulose surface as reactive sites for chemical modification with silanes, reducing the natural hydrophilicity of the cellulose. acs.org This surface functionalization is crucial for improving the compatibility between hydrophilic fillers and hydrophobic polymer matrices. acs.org
Table 1: Research Findings on Aminosilane Surface Modification and Wettability
| Aminosilane Derivative Used | Substrate | Key Finding | Reference |
|---|---|---|---|
| Aminosilanes with Si-N bonds | SiO₂ | Acted as effective hydrophobic modifiers. | tandfonline.com |
| Amino-silane (unspecified) | Nanocellulose | Enhanced the hydrophobic character of the nanocellulose. | acs.org |
Immobilization of Ligands and Bioactive Molecules
The primary amine groups introduced onto a surface by methoxy-functionalized aminosilanes are highly versatile for the covalent attachment of a wide array of molecules. nih.gov This capability is extensively used in biotechnology and biomedical engineering to create bioactive surfaces that can interact with biological systems in a specific and controlled manner. nih.govrsc.org
The process typically involves a multi-step approach. First, the substrate is functionalized with an aminosilane, such as (3-aminopropyl)triethoxysilane (APTES), to create an amine-terminated surface. nih.govmdpi.comnih.gov These amine groups can then be activated using cross-linking agents like glutaraldehyde (B144438) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) to facilitate the covalent bonding of proteins, peptides, or other bioactive ligands. rsc.orgmdpi.comgoogle.com
Key Research Findings:
Peptides: Self-assembled peptide amphiphile (PA) nanofibers containing the RGDS cellular adhesion sequence have been successfully anchored to NiTi substrates using an aminosilane linker, promoting cellular adhesion, spreading, and proliferation. nih.gov
Enzymes: Enzymes such as thermolysin and invertase have been effectively immobilized on silica surfaces modified with aminosilanes. google.com This allows for the development of biocatalytic surfaces for applications like the continuous flow production of low molecular weight protamine. google.com
Proteins: Studies have compared different strategies for immobilizing proteins like human serum albumin (HSA) onto aminosilane-modified mica surfaces, highlighting the importance of the chosen crosslinker for successful attachment. mdpi.com
Selective Cell Growth: Aminosilane-modified surfaces have been shown to selectively regulate the viability and growth of different cell types. For example, these surfaces promoted the proliferation of human umbilical vein endothelial cells (HUVECs) while reducing the activity of human coronary artery smooth muscle cells (HCASMCs), a desirable characteristic for cardiovascular implants. nih.gov
Advanced Surface Coating Technologies with Aminosilane Primers
Formation of Uniform and Planar Silane Primer Layers
The performance of a silane primer is highly dependent on its ability to form a uniform, continuous, and defect-free layer on the substrate. nih.govresearchgate.net The formation of non-homogenous or excessively thick silane layers can create a weak boundary that is prone to failure. onlytrainings.comresearchgate.net
Research has demonstrated that the molecular structure of the aminosilane plays a crucial role in film formation. A study investigating the effects of different aminosilane coupling agents on a silane primer found that N-aminoethyl-3-aminopropylmethyl-dimethoxysilane (HD-103) was particularly effective at forming a continuous and uniform film. nih.govresearchgate.net The presence of two amino groups in this molecule was found to promote moderate and uniform hydrolysis of the silane primer system. nih.govresearchgate.net Furthermore, the dimethoxy structure, as opposed to a trimethoxy structure, was more conducive to improving the density of the interfacial layer and forming a planar surface structure. nih.govresearchgate.net
The process of film formation over time has been observed using scanning electron microscopy (SEM). Initially, a discontinuous film forms, which, under the influence of the aminosilane, becomes smooth and continuous as hydrolytic cross-linking between silane molecules progresses. nih.govmdpi.com This process continues until a thick and dense silane layer is formed. nih.govmdpi.com The use of vapor-phase deposition methods can also lead to more reproducible and homogeneous monolayer films compared to some solution-based processes. researchgate.net
Table 2: Effect of Aminosilane Structure on Primer Layer Formation
| Aminosilane Coupling Agent | Key Structural Features | Observed Effect on Primer Layer | Reference |
|---|---|---|---|
| N-aminoethyl-3-aminopropylmethyl-dimethoxysilane (HD-103) | Two amino groups, dimethoxy functionality | Promoted moderate hydrolysis, leading to a continuous, uniform, and planar film with improved interfacial density. | nih.govresearchgate.net |
Enhancement of Wettability for Subsequent Layer Deposition
For a primer to be effective, the subsequent coating must be able to wet its surface thoroughly. ulprospector.com The surface energy of the aminosilane primer layer dictates its wettability. ulprospector.com An ideal primer modifies the substrate surface to have a higher surface energy than the liquid surface tension of the coating to be applied, ensuring good wetting and spreading. ulprospector.com
Studies on universal adhesives (UAs) containing aminosilanes for dental applications have evaluated their effect on the wettability of ceramic surfaces. One study found that a UA containing a dual-silane system (organofunctional trialkoxysilane/aminosilane) did not significantly differ in its wettability characteristics compared to a trialkoxysilane-only UA. nih.gov This indicates that the inclusion of an aminosilane monomer to improve adhesion did not compromise the wetting behavior necessary for applying the subsequent resin composite. nih.gov
The configuration of the silane molecules on the surface is a determining factor for wettability. acs.org If the functional groups of the silane are readily accessible to the liquid being applied, it can lead to strong interactions and good wettability. acs.org Conversely, if the functional groups are sterically hindered or oriented away from the surface, it can result in poorer wetting. acs.org Therefore, controlling the deposition process to achieve the optimal silane orientation is key to enhancing wettability for subsequent layers.
Computational and Theoretical Modeling of Aminomethoxy Silane Systems
Quantum Chemical Studies on Aminosilane (B1250345) Reaction Pathways
Quantum chemistry provides a foundational framework for understanding the mechanisms of chemical reactions involving aminosilanes. acs.org These calculations can map out the intricate sequence of molecular transformations that occur as reactants evolve into products, providing detailed information on energy changes and structural evolution. rsc.org Methods such as calculating the Minimum Energy Path (MEP) or the Intrinsic Reaction Coordinate (IRC) are crucial for identifying the most probable reaction routes. rsc.org
The hydrolysis and condensation of aminosilanes are fundamental processes in the formation of silica-based materials and surface modifications. Quantum chemical calculations are employed to determine the activation energy (Ea) for these reactions, which dictates their rates. The activation energy landscape reveals the energy barriers that must be overcome for the reaction to proceed, including the energies of transition states and intermediates.
For instance, Density Functional Theory (DFT) calculations have been used to investigate the decomposition of aminosilane precursors on various surfaces. In a study of diisopropylaminosilane (DIPAS) on a hydroxylated WO₃ surface, the decomposition was found to occur in two steps: an initial Si-N bond cleavage followed by the decomposition of the SiH₃* intermediate. rsc.org The rate-determining step was identified as the Si-H dissociation of the SiH₃* intermediate, which possessed a calculated activation barrier of 1.19 eV. rsc.org On a metallic W(110) surface, the pathway was different, with sequential Si-H dissociations occurring first, followed by a rate-limiting Si-N dissociation with an activation barrier of 1.06 eV. rsc.org Such studies highlight how the substrate can dramatically alter the reaction pathway and its energetic profile.
| Precursor | Surface | Rate-Determining Step | Calculated Activation Barrier (eV) |
|---|---|---|---|
| Diisopropylaminosilane (DIPAS) | Hydroxylated WO₃(001) | Si-H dissociation of SiH₃ | 1.19 |
| Diisopropylaminosilane (DIPAS) | W(110) | Si-N dissociation of C₅H₇NSi | 1.06 |
The choice of solvent can significantly influence the thermodynamics and kinetics of aminosilane reactions. threebond.co.jp Solvents can alter reaction rates by stabilizing or destabilizing reactants, transition states, and products, or by directly participating in the reaction mechanism. threebond.co.jp Computational models, particularly those incorporating a polarizable continuum model (CPCM), can quantify these effects.
A study on the reaction of (3-aminopropyl)dimethylmethoxysilane (B1222537) with a silsesquioxane silanol (B1196071) found that the reaction proceeds much faster in a non-polar solvent like hexane (B92381) compared to a polar solvent like tetrahydrofuran (B95107) (THF). Computational results suggested this was due to the competitive hydrogen bonding of the polar THF with the silanol groups, which interferes with the formation of the necessary prereaction complex between the aminosilane and the silsesquioxane.
Similarly, the formation of aminopropylsilane (B1237648) (APS) layers on silica (B1680970) substrates is highly dependent on the solvent used for deposition. acs.org DFT calculations can be used to model the interaction of the silane (B1218182) with the surface in the presence of different solvent environments (e.g., aqueous vs. organic), helping to explain experimental observations of film quality and hydrolytic stability. acs.org
Activation Energy Landscapes for Hydrolysis and Condensation
Molecular Dynamics Simulations of Interfacial Interactions
Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecular systems. nih.gov By calculating the trajectory of atoms and molecules over time, MD provides insights into the physical processes governing the structure and properties of aminosilanes at interfaces, which is crucial for applications in adhesion, composites, and surface functionalization. columbia.edudntb.gov.ua
The performance of aminosilanes as coupling agents or adhesion promoters is intrinsically linked to their conformation and ordering at the interface between two materials. MD simulations can reveal how these molecules arrange themselves to optimize their interactions with the substrate and surrounding matrix.
For example, MD simulations of amino-modified siloxane polymers at an air-water interface showed that the molecular conformation is dependent on surface concentration. columbia.edu At low concentrations, the aminosiloxanes adopted a serpentine (B99607) shape, while at higher concentrations, they coiled to maximize the favorable interactions between their functional groups and the water subphase. columbia.edu In another study, MD simulations were used to investigate the molecular behavior of an amino silane adhesion promoter at a buried polymer interface (PET/PDMS). rsc.org The simulations, consistent with experimental results, showed that the amino silane molecules segregate to the interface and adopt a specific orientation. rsc.org
MD simulations have also been used to probe the structure of aminosilanes grafted onto nanoparticles within a polymer matrix. Simulations of epoxy resins filled with silica nanoparticles modified by various aminosilane coupling agents, such as (3-Aminopropyl)triethoxysilane, demonstrated that the grafted silanes significantly enhance mechanical properties like the elastic and shear moduli. mdpi.com These improvements are directly related to the molecular-level interactions and conformations at the nanoparticle-polymer interface. mdpi.commdpi.com
| Composite System | Elastic Modulus (GPa) | Shear Modulus (GPa) | Bulk Modulus (GPa) |
|---|---|---|---|
| Pure Epoxy Resin | 2.89 | 1.07 | 4.53 |
| Epoxy + Unmodified SiO₂ | 3.86 | 1.43 | 5.88 |
| Epoxy + SiO₂-grafted-(3-aminopropyl)triethoxysilane | 4.27 | 1.58 | 6.54 |
| Epoxy + SiO₂-grafted-N-(2-aminoethyl)-3-aminopropyltrimethoxysilane | 4.75 | 1.77 | 7.14 |
The diffusion of aminosilanes to an interface and their subsequent segregation are critical dynamic processes. MD simulations can track these phenomena, providing a picture of how the interfacial region evolves over time. This is particularly important in multicomponent systems like adhesives or composites, where the concentration of the coupling agent at the interface can differ significantly from the bulk. researchgate.net
Simulations have been used to confirm the segregation of the amine component of a silane coupling agent at an alumina (B75360) interface within a silicone resin. threebond.co.jp The results showed a clear accumulation of the terminal amino groups from the silane at the alumina surface, even after short simulation times. threebond.co.jp In other work, MD simulations of epoxy resins curing on a copper substrate revealed that smaller amine compounds tend to segregate at the outermost interface, which can accelerate the initial curing reaction. researchgate.net This entropy-driven segregation is influenced by the molecular size distribution of the resin components. researchgate.net Free energy calculations can complement MD simulations to explain the thermodynamic driving forces behind such segregation. rsc.org
Simulating Molecular Conformation and Ordering at Interfaces
Mechanistic Insights from Ab Initio and Density Functional Theory (DFT) Calculations
Ab initio and DFT methods are cornerstones of computational chemistry for gaining deep mechanistic insights into chemical processes. researchgate.net These first-principles calculations solve the electronic structure of a molecular system, allowing for the accurate determination of geometries, reaction energies, and electronic properties without reliance on empirical parameters. arxiv.orgmdpi.com
DFT calculations have been instrumental in understanding the structure of hydrolyzed aminosilanes in solution. A study of hydrolyzed 3-aminopropyltriethoxysilane (B1664141) (h-APS) identified five stable minima on its potential energy surface. worldscientific.com The most stable structure was found to be a neutral form stabilized by a strong intramolecular hydrogen bond between the hydroxyl (OH) and amino (N) groups, rather than a zwitterionic form. worldscientific.com
Furthermore, DFT is widely used to elucidate reaction mechanisms at surfaces. For the atomic layer deposition (ALD) of silicon nitride, DFT combined with ab initio molecular dynamics (AIMD) has been used to study the surface reactions of aminosilane precursors like diisopropylaminosilane (DIPAS). rsc.org These calculations revealed that the initial reaction mechanism is highly surface-dependent. On a hydroxylated oxide surface, the reaction is facilitated by hydrogen bonding between the surface OH groups and the nitrogen atom of the aminosilane, leading to facile Si-N bond cleavage. rsc.org Such detailed mechanistic understanding is critical for optimizing thin-film deposition processes. DFT calculations have also been used to determine the binding energy between aminosilanes and various substrates, providing a quantitative measure of adhesion strength. For instance, the binding energy of a glycine-bridged silane to a polyamide (PA6) chain was calculated to be significantly higher than that of standard 3-aminopropyl triethoxysilane (B36694) (APTES), explaining its superior performance in composite materials. researcher.life
Elucidating Catalytic Roles of Amines in Silane Reactions
Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the multifaceted catalytic roles of amines in reactions involving silanes. These studies provide detailed mechanistic insights that are often difficult to obtain through experimental methods alone.
Furthermore, theoretical studies have explored the direct catalytic activity of amine-derived species. In the context of Si-N bond formation through dehydrocoupling of amines and silanes, computational analysis suggests a mechanism where the silane participates in the deprotonation of the amine, potentially through a hypervalent silicon hydride intermediate. cam.ac.uk This highlights the active role of the silane, facilitated by the amine, in the catalytic cycle.
The influence of substituents on both the amine and the silane on the reaction energetics has also been a focus of computational modeling. DFT studies on the substituent effect of silanes in deamination reactions have shown that introducing electron-withdrawing groups on the silane can lower the reaction energy barrier, thereby potentially enhancing the reaction efficiency. frontiersin.org This predictive capability allows for the rational design of more effective catalytic systems.
The table below summarizes key findings from DFT studies on the catalytic roles of amines in silane reactions.
| Reaction Type | Catalytic Role of Amine/Amine-Derivative | Key Computational Insight |
| Reductive Deamination | Co-catalyst with B(C6F5)3 | Amine forms an initial adduct with the silane; silylation is often the rate-determining step. frontiersin.org |
| Si-N Dehydrocoupling | Direct catalytic involvement | A proposed mechanism involves the silane in the deprotonation of the amine. cam.ac.uk |
| Nitrene Insertion | Substrate for Si-N bond formation | DFT calculations support a mechanism of Si-H homolytic cleavage followed by rebound to a Si-centered radical. nih.govacs.org |
| N-methylation using CO2 | Reactant and substrate | DFT calculations elucidate the reaction pathway, including the activation of the catalyst and CO2 insertion. rsc.org |
Predictive Modeling of Aminosilane-Substrate Binding Energies
Predictive modeling of the binding energies between aminosilanes and various substrates is a critical area of computational chemistry, with significant implications for materials science and surface chemistry. These models provide a quantitative understanding of the interaction strength, which governs adhesion, surface modification, and the formation of self-assembled monolayers.
A variety of computational techniques are employed to predict these binding energies. Density Functional Theory (DFT) is a powerful tool for calculating the interaction energies between aminosilane molecules and substrate surfaces with high accuracy. For example, DFT calculations have been used to determine the binding energy of 3-aminopropylsilane (APS) on a quartz surface, revealing different stable configurations and their associated binding strengths. acs.org These calculations can distinguish between different interaction modes, such as the silanol group or the amino group of the aminosilane interacting with the surface. acs.org
Molecular dynamics (MD) simulations, often using force fields, provide a complementary approach to study the dynamics and thermodynamics of aminosilane adsorption on substrates. While less computationally intensive than DFT, MD can simulate larger systems over longer timescales, offering insights into the collective behavior of many aminosilane molecules at an interface.
The table below presents examples of calculated binding energies and related parameters for aminosilane-substrate systems from computational studies.
| Aminosilane | Substrate | Computational Method | Calculated Parameter | Value |
| 3-Aminopropylsilane (APS) | Quartz | DFT | Binding Energy (silanol group facing surface) | -0.51 eV |
| 3-Aminopropylsilane (APS) | Quartz | DFT | Binding Energy (amino group facing surface) | -0.83 eV |
| Dimethylamino-trimethylsilane (DMA-TMS) | Hydroxylated SiO2 | XPS | TMS Surface Concentration | Higher than HMDS |
| Hexamethyldisilazane (B44280) (HMDS) | Hydroxylated SiO2 | XPS | TMS Surface Concentration | Lower than DMA-TMS |
These predictive models are crucial for understanding and optimizing the performance of aminosilanes as coupling agents, adhesion promoters, and surface modifiers in a wide range of applications. For instance, in the context of area-selective deposition, understanding the binding and reaction of aminosilanes like dimethylamino-trimethylsilane (DMA-TMS) on different oxide surfaces is key to achieving high selectivity. researchgate.netaip.org Computational models can help rationalize experimental observations, such as why DMA-TMS forms a denser and more effective inhibition layer compared to other silanes like hexamethyldisilazane (HMDS). researchgate.netaip.org
Multiscale Modeling Approaches for Aminosilane-Enhanced Composites
The performance of composite materials enhanced with aminosilanes is governed by phenomena occurring across multiple length and time scales, from the molecular interactions at the filler-matrix interface to the macroscopic mechanical properties of the bulk material. Multiscale modeling has emerged as a powerful paradigm to bridge these scales and provide a comprehensive understanding of these complex materials.
At the smallest scale, quantum mechanics (QM) methods like Density Functional Theory (DFT) can be used to study the chemical bonding and interaction energies between the aminosilane coupling agent, the filler surface (e.g., silica nanoparticles), and the polymer matrix. mdpi.com This provides fundamental parameters for higher-level models.
Molecular dynamics (MD) simulations represent the next scale up. Using force fields parameterized from QM calculations or experimental data, MD can simulate the behavior of polymer chains, fillers, and coupling agents at the nanoscale. mdpi.com These simulations can predict properties like the glass transition temperature, mechanical moduli, and the structure of the interfacial region. For example, MD simulations have shown that modifying nano-SiO2 with aminosilane coupling agents can significantly increase the glass transition temperature and thermal conductivity of epoxy resin composites. mdpi.com
At the mesoscale, techniques like coarse-grained modeling and dissipative particle dynamics can be employed to study larger systems and longer timescales, capturing phenomena such as filler dispersion and network formation.
Finally, at the macroscale, continuum mechanics models, often implemented using the Finite Element Method (FEM), are used to predict the bulk mechanical properties of the composite material. mdpi.comdynalook.com These models take the homogenized properties derived from the lower-scale simulations as input. The Material Designer module in software packages like ANSYS is an example of a tool that uses a multiscale approach to calculate the effective elastic properties of a composite based on the properties of its constituents. mdpi.com
The table below illustrates the different modeling techniques used at various scales in the study of aminosilane-enhanced composites.
| Modeling Scale | Technique | Typical Properties Investigated |
| Quantum (Angstroms) | Density Functional Theory (DFT) | Bonding energies, reaction mechanisms at the interface. mdpi.com |
| Atomic (Nanometers) | Molecular Dynamics (MD) | Glass transition temperature, mechanical moduli, interfacial structure, thermal conductivity. mdpi.com |
| Mesoscale (Microns) | Coarse-Graining, Dissipative Particle Dynamics | Filler dispersion, morphology development. |
| Macroscale (Millimeters) | Finite Element Method (FEM) | Bulk mechanical properties, stress-strain behavior, failure analysis. mdpi.comdynalook.com |
By integrating these different computational methods, multiscale modeling provides a powerful framework for the rational design and optimization of aminosilane-enhanced composites with tailored properties for specific applications.
Advanced Characterization Techniques for Aminosilane Structures and Interfaces
Spectroscopic Characterization of Aminosilane (B1250345) Hydrolysis and Condensation
The conversion of amino methoxy (B1213986) silanes into functional polysiloxane networks involves two primary reactions: hydrolysis of the methoxy groups to form silanols (Si-OH), and subsequent condensation of these silanols to form siloxane (Si-O-Si) bonds. elsevier.es Spectroscopic techniques are pivotal in monitoring these processes in real-time.
Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Bond Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for monitoring the chemical changes during the hydrolysis and condensation of amino methoxy silanes. researchgate.netdaneshyari.com By tracking the vibrational frequencies of specific chemical bonds, FTIR allows for a detailed analysis of the reaction kinetics and the structure of the resulting siloxane network. ucl.ac.uk The process involves monitoring the disappearance of bands corresponding to Si-O-CH₃ groups and the simultaneous appearance of bands related to Si-OH (silanol) and Si-O-Si (siloxane) groups. researchgate.net
Studies on compounds like 3-(2-amino-ethylamino)propyl-trimethoxy silane (B1218182) show that the hydrolysis of the Si-O-C bond occurs at a high rate, which is influenced by the concentration of water and the presence of solvents like ethanol (B145695). elsevier.esresearchgate.net The presence of ethanol can delay the hydrolysis reaction. elsevier.esresearchgate.net The condensation of the newly formed silanol (B1196071) groups leads to the formation of both linear and cyclic Si-O-Si structures. elsevier.esresearchgate.net At high water concentrations, not all silanol groups self-condense, while at lower water or higher ethanol concentrations, the majority of silanols react to form the siloxane network. researchgate.net
The key vibrational bands monitored during these reactions are summarized in the table below.
| Wavenumber (cm⁻¹) | Assignment | Reaction Stage Indicated |
| ~2840 | Asymmetric C-H stretching in Si-O-CH₃ | Initial state, decreases during hydrolysis |
| ~1190 | Asymmetric stretching of Si-O-C bonds | Initial state, decreases during hydrolysis |
| ~1080 | Asymmetric stretching of Si-O-C bonds | Initial state, decreases during hydrolysis |
| ~937-960 | Stretching of Si-OH (silanol) groups | Formation during hydrolysis, decreases during condensation |
| ~1107 | Asymmetric stretching of Si-O-Si in linear chains | Formation during condensation |
| ~1013-1040 | Asymmetric stretching of Si-O-Si in cyclic structures | Formation during condensation |
This table compiles data from multiple sources to show the typical FTIR peak assignments for the analysis of aminosilane hydrolysis and condensation. researchgate.netresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy (²⁹Si, Solid-State) for Structural Elucidation and Degree of Condensation
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ²⁹Si NMR, is a crucial tool for providing detailed structural information on the hydrolysis and condensation of silanes. tandfonline.com It allows for the quantitative determination of the degree of condensation by distinguishing between different silicon environments. nih.gov Solid-state ²⁹Si Cross-Polarization/Magic Angle Spinning (CP/MAS) NMR is especially useful for analyzing the final polysiloxane network structure within a modified material. sci-hub.red
The chemical shifts in ²⁹Si NMR spectra are highly sensitive to the number of siloxane bonds attached to the silicon atom. This is commonly described using "T" notation for trifunctional silanes (like those derived from trimethoxy silanes), where the superscript indicates the number of bridging oxygen atoms.
T⁰ : Monomeric, unreacted or fully hydrolyzed silane, Si-C(R)(OH)₃
T¹ : Dimer or end-group in a chain, C(R)Si(OSi)(OH)₂
T² : Middle-group in a linear chain or a cyclic structure, C(R)Si(OSi)₂(OH)
T³ : Fully condensed, cross-linked site in a 3D network, C(R)Si(OSi)₃
Studies have shown that aminosilanes readily oligomerize to form siloxanes containing mainly di- and trisubstituted silicon atoms (T² and T³ structures). sci-hub.red The kinetics of these reactions can be followed using in-situ ²⁹Si NMR, providing data on the formation of intermediate species over time. tandfonline.com
| Silicon Species Notation | Chemical Shift Range (ppm) | Description |
| T⁰ | -40 to -50 | Monomeric species with no Si-O-Si bonds |
| T¹ | -50 to -60 | End-groups with one Si-O-Si bond |
| T² | -60 to -70 | Linear middle-groups with two Si-O-Si bonds |
| T³ | -70 to -80 | Fully condensed, cross-linked sites with three Si-O-Si bonds |
This table presents typical ²⁹Si NMR chemical shift ranges for organotrialkoxysilanes during condensation, based on findings from various studies. sci-hub.redresearchgate.net
Interfacial Analysis Techniques
Understanding the behavior of amino methoxy silanes at the interface between an inorganic substrate and an organic polymer is critical to their function as adhesion promoters. Specialized surface-sensitive techniques are required to probe the molecular orientation and chemical composition at these buried interfaces.
Sum Frequency Generation (SFG) Vibrational Spectroscopy for Buried Interface Molecular Orientation
Sum Frequency Generation (SFG) is a nonlinear optical spectroscopic technique uniquely suited for studying the molecular structure and orientation at interfaces. nih.gov As a second-order nonlinear process, SFG is inherently surface-specific under the electric-dipole approximation, making it ideal for probing buried interfaces without interference from the bulk materials. nih.gov The intensity and phase of the SFG signal provide information about the type, ordering, and orientation of molecular groups at an interface. nih.govrsc.org
In studies of amino-functional silanes, such as 3-aminopropyltrimethoxysilane (B80574) (ATMS), at a polymer interface like poly(ethylene terephthalate) (PET), SFG has revealed specific molecular orientations. nih.gov It was determined that the amino groups (-NH₂) of the silane orient towards the polymer surface, forming hydrogen bonds with the ester carbonyl groups of the PET. nih.gov This interaction is evidenced by a shift in the carbonyl stretch to a lower frequency. nih.gov Concurrently, the methoxy headgroups (-OCH₃) are directed away from the interface, toward the bulk silane. nih.gov The C-H stretching of these methoxy groups often dominates the SFG spectra, providing a clear signal for monitoring interfacial ordering. nih.govresearchgate.net
| Interface | Observed SFG Signal | Interpretation |
| PET / Air | Phenyl, Methylene (B1212753), Ester Carbonyl groups | Surface structure of the polymer film. |
| PET / Amino Methoxy Silane | Shifted Ester Carbonyl, Strong Methoxy C-H stretch | Hydrogen bonding between silane amino groups and PET; methoxy groups ordered and oriented away from the interface. nih.gov |
| PET / Non-H-bonding Silane | Unshifted Ester Carbonyl | No significant hydrogen bonding interaction. nih.gov |
This table summarizes findings from SFG studies on the interaction of aminosilanes with a polymer surface, demonstrating the technique's ability to probe specific interfacial molecular interactions. nih.gov
X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States
X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive quantitative technique used to determine the elemental composition and chemical states of atoms within the top few nanometers of a surface. wiley.com When an aminosilane layer is deposited on a substrate, XPS can identify the presence of silicon, carbon, oxygen, and nitrogen, and calculate their atomic concentrations. wiley.com More importantly, high-resolution scans of the individual element peaks (e.g., Si 2p, C 1s, N 1s, O 1s) reveal shifts in binding energy that correspond to different chemical bonding environments. mdpi.com
For instance, in the Si 2p spectrum of an aminosilane-treated silicon wafer, different components can be resolved: one for the bulk silicon (Si-Si), one for the native silicon oxide (SiO₂), and another for the aminosilane layer itself (Si-O-C or Si-O-Si). wiley.com The N 1s spectrum can distinguish between free amine groups (-NH₂) and protonated or bonded amine groups (-NH₃⁺), providing evidence for interfacial interactions like hydrogen bonding. mtu.edu By analyzing the attenuation of the substrate signal, XPS can also be used to estimate the thickness of the deposited silane layer. wiley.comresearchgate.net
| Element (Core Level) | Binding Energy (eV) | Assignment / Interpretation |
| Si 2p | ~99.3 | Si-Si (from Silicon substrate) |
| Si 2p | ~102.2-102.5 | Si in the aminosilane layer (e.g., R-Si-O) |
| Si 2p | ~103.0-103.3 | SiO₂ (from substrate oxide layer) |
| N 1s | ~399.5 | Covalent, non-protonated amine (-NH₂) |
| N 1s | ~401.5 | Ionic, protonated amine (-NH₃⁺), indicates H-bonding |
This table shows representative binding energies for elements in an aminosilane layer on a silicon substrate, as determined by XPS. The precise values can vary slightly based on the specific silane and substrate. wiley.commdpi.commtu.edu
Energy Dispersive X-ray Spectroscopy (EDS) for Elemental Mapping
Energy Dispersive X-ray Spectroscopy (EDS, also known as EDX) is an analytical technique used for the elemental analysis or chemical characterization of a sample. thermofisher.combruker.com It is often coupled with Scanning Electron Microscopy (SEM), allowing for the visualization of the elemental distribution across a surface. nih.gov When an electron beam from the SEM strikes the sample, it excites electrons in the atoms, which then emit characteristic X-rays upon relaxation. bruker.com The energy of these X-rays is unique to each element, and by collecting these signals across a scanned area, an elemental map can be generated. jeol.com
For surfaces treated with this compound, EDS can be used to create maps showing the distribution of silicon. This provides a visual confirmation of the presence and coverage of the silane coating on the substrate. nih.gov By mapping silicon, nitrogen, and other relevant elements, researchers can assess the uniformity of the silane layer and identify potential areas of aggregation or incomplete coverage. The presence of sulfur was used as a direct indicator of SNAP (S-nitroso-N-acetyl-penicillamine) presence in one study, as it was the only sulfur-containing material used. nih.gov This makes EDS a valuable tool for quality control and for correlating surface morphology with chemical composition. bruker.com
| Analysis Type | Information Provided | Application to Aminosilane |
| EDS Spectrum | Identifies elements present in a selected area and their relative abundance. | Confirms the presence of Si, N, C, and O from the aminosilane on the substrate. nih.gov |
| Elemental Map | Shows the two-dimensional distribution of a specific element across the sample surface. | Visualizes the uniformity and coverage of the silicon from the silane coating. nih.govjeol.com |
| Line Scan | Plots elemental concentration along a specific line on the sample. | Quantifies changes in silane concentration across features or defects on the surface. |
This table describes the types of information obtained from EDS analysis and their application in characterizing surfaces treated with this compound.
Morphological and Topographical Assessment
The physical characteristics of the aminosilane layer, such as its roughness, thickness, and uniformity, are critical determinants of its performance. Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) are powerful tools for visualizing and quantifying these features at the nanoscale.
Atomic Force Microscopy (AFM) for Surface Roughness and Layer Thickness
Atomic Force Microscopy (AFM) is an indispensable tool for characterizing the topography and roughness of aminosilane-coated surfaces. wiley.com It provides three-dimensional images of the surface, allowing for the quantification of parameters like average roughness (Ra) and root mean square (RMS) roughness. For instance, studies have shown that the modification of a silicon wafer with (3-aminopropyl)trimethoxysilane (APTMS) can increase the surface roughness from 0.09 nm for an uncoated wafer to 0.28 nm, indicating the formation of a relatively rough layer with island-like structures due to polymerization. wiley.com The height of these islands is typically in the range of 1.5 to 2 nm. wiley.com
AFM is also utilized to measure the thickness of the grafted aminosilane layer. researchgate.net The thickness of the silane layer can be influenced by deposition time and the number of reactive alkoxy groups in the aminosilane molecule. wiley.com For example, the thickness of an APTMS layer on a Si wafer was observed to increase significantly with deposition time. wiley.com In contrast, aminosilanes with fewer bonding sites, like (3-aminopropyl)dimethylethoxysilane (APDMES), tend to form more ordered and thinner layers. wiley.com Studies have reported that vapor-phase grafting of aminosilanes can result in uniform monolayer films with RMS roughness values similar to the substrate, for instance, 0.22 nm for APTES on Al2O3. uchicago.edu
The choice of solvent and reaction conditions during silanization also plays a crucial role. For example, using a 0.1% APTES solution in toluene (B28343) at 70°C for less than an hour can result in a densely packed layer with a thickness of 1.8 nm and a surface roughness of 0.3 nm. semanticscholar.org
Table 1: AFM Data for Aminosilane-Modified Surfaces
| Aminosilane | Substrate | Deposition Method | Layer Thickness (nm) | Surface Roughness (Ra/RMS) | Reference |
|---|---|---|---|---|---|
| (3-aminopropyl)trimethoxysilane (APTMS) | Silicon Wafer | Solution (Toluene) | 4.7 ± 0.3 | 0.28 nm (Ra) | wiley.com |
| (3-aminopropyl)triethoxysilane (APTES) | Al2O3 | Vapor Phase | Monolayer | 0.22 nm (RMS) | uchicago.edu |
| (3-aminopropyl)triethoxysilane (APTES) | TiO2 | Solution (Toluene) | ~0.53-0.65 | 0.75 nm (RMS) | semanticscholar.org |
| (3-aminopropyl)triethoxysilane (APTES) | Silicon Wafer | Solution (Toluene) | 2.4 ± 1.4 | 0.69 nm | semanticscholar.org |
Scanning Electron Microscopy (SEM) for Film Uniformity and Particle Dispersion
Scanning Electron Microscopy (SEM) is a vital technique for assessing the uniformity of aminosilane films and the dispersion of particles within a composite material. researchgate.netchalcogen.ro SEM analysis can reveal the presence of defects, such as pinholes or cracks, in the cured silane coating. researchgate.net Uniform, defect-free coatings are desirable for optimal performance. researchgate.net In composites, SEM is used to observe how well filler particles, which may be surface-modified with aminosilanes, are distributed within the polymer matrix. chalcogen.rounav.edu Good dispersion and interfacial adhesion between the filler and the matrix are crucial for enhancing the mechanical properties of the composite. researchgate.netdow.com
For instance, in wood plastic composites, SEM images can show good interfacial adhesion and uniform dispersion of silane-modified mineral fillers in the polymer matrix. researchgate.net Similarly, in epoxy composites reinforced with chitosan (B1678972) particles, SEM reveals even dispersion of silanated particles, which is attributed to the surface treatment reducing the clustering effect. chalcogen.ro The effectiveness of the dispersion is often linked to the processing parameters during composite fabrication. researchgate.net
Quantitative Analysis of Grafted Aminosilane Layers
Quantifying the amount of aminosilane grafted onto a surface is essential for controlling the surface chemistry and predicting the performance of the modified material. Techniques like the ninhydrin (B49086) assay and thermogravimetric analysis provide valuable quantitative data.
Ninhydrin Assay for Amine Group Quantification
The ninhydrin assay is a colorimetric method used to quantify the number of primary amine groups on a surface. nih.govnih.gov This technique is based on the reaction of ninhydrin with primary amines, which produces a deep purple-colored compound known as Ruhemann's purple. nih.gov The intensity of the color, which can be measured using UV-vis spectroscopy, is proportional to the concentration of amine groups. nih.gov
This assay has been successfully used to quantify amine groups on various substrates, including nanoparticles. nih.govnih.gov For example, one study reported a primary amine group concentration of 0.24 ± 0.01 μmol/mg on APTES-functionalized titanium dioxide nanoparticles. nih.gov It's important to note that the ninhydrin assay typically measures the accessible amine groups on the surface. acs.organdreas-brinkmann.net
Thermogravimetric Analysis (TGA) for Grafting Yield Determination
Thermogravimetric analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature. It is a powerful tool for determining the grafting yield of aminosilanes onto a substrate. nih.govnsf.gov By comparing the TGA curves of the unmodified and modified materials, the amount of grafted silane can be calculated from the weight loss corresponding to the thermal decomposition of the organic silane molecules. mdpi.comncsu.edu
For example, TGA has been used to determine that the thermal stability of cellulose (B213188) improved by 8°C after being grafted with an aminosilane. ncsu.edu In another study, the grafting yield of aminosilane on montmorillonite (B579905) clay was found to increase with the surface energy of the solvent used during functionalization. nih.govcapes.gov.br TGA can also be used to study the thermal degradation behavior of the modified materials. mdpi.com For instance, in aminosilane-grafted cellulose nanocrystals, a small weight loss between 20°C and 200°C is attributed to the evaporation of physically adsorbed water. mdpi.com
Table 2: TGA Data for Aminosilane Grafting Yield
| Substrate | Aminosilane | Grafting Yield (%) | Key Finding | Reference |
|---|---|---|---|---|
| Montmorillonite Clay | 3-aminopropyltriethoxysilane (B1664141) | Varies with solvent | Grafting yield increases with solvent surface energy. | nih.govcapes.gov.br |
| Cellulose | 3-aminopropyltriethoxysilane | N/A | Improved thermal stability of cellulose by 8°C. | ncsu.edu |
Rheological and Mechanical Characterization of Aminosilane-Modified Materials
The incorporation of aminosilanes can significantly alter the rheological and mechanical properties of materials. Understanding these changes is crucial for designing materials with specific performance characteristics.
The addition of aminosilane-modified fillers can influence the rheological behavior of polymer composites. For instance, amine-modified minerals have been shown to have no negative influence on the rheological performance of wood plastic composites, even while decreasing the rigidity. researchgate.net In hot melt butyl rubber sealants, the presence of (3-aminopropyl)triethoxysilane (APTES) can act as a plasticizer, increasing the melt volume rate (MVR). mdpi.com
Table 3: Mechanical Properties of Aminosilane-Modified Composites
| Composite System | Aminosilane | Property Enhanced | Observation | Reference |
|---|---|---|---|---|
| Wood Plastic Composite | Amine-modified minerals | Ductility | Increased by up to 25% with 1% modified mineral addition. | researchgate.net |
| Butyl Rubber Sealant | (3-aminopropyl)triethoxysilane (APTES) | Cohesion & Peel Resistance | Significant enhancement in mechanical properties. | mdpi.com |
| PMMA Nanocomposite | (3-aminopropyl)trimethoxysilane (APTMS) | Tensile Strength | More than doubled with 1.0 wt% modified nanofiller. | acs.org |
Dynamic Mechanical Analysis (DMA) for Thermomechanical Properties
Dynamic Mechanical Analysis (DMA) is a powerful technique used to measure the mechanical and viscoelastic properties of materials as a function of temperature, time, and frequency. mt.com In DMA, a sinusoidal or periodic stress is applied to a sample, and the resulting strain is measured. mt.comanton-paar.com This allows for the determination of key parameters that describe the material's behavior, including the storage modulus (E'), loss modulus (E''), and the damping factor (tan δ). anton-paar.commdpi.com
Storage Modulus (E'): Represents the elastic response of the material and is a measure of its stiffness. mdpi.commpg.de For composites, a higher storage modulus indicates more effective stress transfer from the polymer matrix to the reinforcing filler, a direct consequence of improved interfacial adhesion facilitated by the this compound. mdpi.com
Loss Modulus (E''): Represents the viscous response of the material, indicating its capacity to dissipate energy, often as heat. mdpi.commpg.de
Damping Factor (tan δ): Calculated as the ratio of the loss modulus to the storage modulus (E''/E'), tan δ is a measure of the material's damping properties and internal friction. anton-paar.commpg.de The peak of the tan δ curve is often used to identify the glass transition temperature (Tg) of the polymer, which is the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. anton-paar.commpg.de A shift in Tg to a higher temperature in silane-treated composites suggests restricted polymer chain mobility at the interface, signifying strong interactions between the filler and the matrix.
Research has consistently demonstrated the positive impact of aminosilane treatment on the thermomechanical properties of composites. For instance, studies on nano-SiO2/epoxy composites showed that the addition of aminosilane coupling agents significantly improved the storage modulus. mdpi.com The storage modulus of a composite with an aminoethyl-γ-aminopropyltrimethoxysilane (KH792) modified silica (B1680970) was enhanced by 276 MPa compared to pure epoxy resin. mdpi.com Similarly, in ramie fiber-reinforced polypropylene (B1209903) composites, DMA results indicated an enhanced storage modulus and lower damping properties for the composites treated with an amino silicone oil emulsion, signifying better interface bonding and higher stiffness. mdpi.com The incorporation of fibers plays a crucial role in DMA parameters by creating improved interfacial adhesion, which leads to more effective stress transfer and energy dissipation between the matrix and the fiber. mdpi.com
| Composite System | Aminosilane Treatment | Key Finding from DMA | Reference |
|---|---|---|---|
| Nano-SiO₂/Epoxy Resin | Aminoethyl-γ-aminopropyltrimethoxysilane (KH792) | Storage modulus increased by 276 MPa compared to pure epoxy. | mdpi.com |
| Ramie Fiber/Polypropylene | Amino Silicone Oil Emulsion | Enhanced storage modulus (E') and lower damping factor (tan δ), indicating improved interfacial bonding and stiffness. | mdpi.com |
| Titanate Nanotubes/Epoxy | (3-aminopropyl)trimethoxy silane (APTMS) | Significant increase in glass transition temperature (Tg) and the modulus in the rubbery state with as little as 0.19 wt% of treated nanofiller. | mpg.de |
| Glass Fiber/Polysulfone | Aminosilanes (6020 and 6011) | Elastic modulus increased with increasing fiber content, indicating higher stiffness and thermal stability. | nih.gov |
Evaluation of Tensile Strength and Impact Resistance in Composites
The primary function of using amino methoxy silanes as coupling agents in composites is to enhance the mechanical integrity of the final material. This enhancement is most directly measured by evaluating properties such as tensile strength and impact resistance. The bifunctional nature of aminosilanes allows them to form stable covalent bonds with the inorganic reinforcement (like glass or natural fibers) and to inter-react with the organic polymer matrix, effectively bridging the interface and improving load transfer. blueskychemical.com
Tensile Strength is the maximum stress a material can withstand while being stretched or pulled before breaking. The use of amino methoxy silanes has been shown to significantly improve the tensile strength of a wide array of thermoplastic and thermoset composites. atamanchemicals.com For example, in polypropylene (PP) composites reinforced with hemp fibers, an aminosilane treatment was found to be the most effective, increasing the tensile strength by 2.2 times compared to neat PP. revmaterialeplastice.ro In glass fiber-reinforced polysulfone composites, treatment with aminosilane resulted in a tensile strength increase of up to 28% compared to composites with untreated fibers. nih.gov Similarly, research on rice husk/recycled PVC composites demonstrated that the incorporation of an aminosilane coupling agent significantly increased the tensile stress. scientific.netresearchgate.net
Impact Resistance is a measure of a material's ability to withstand a suddenly applied load and is typically expressed in terms of the amount of energy absorbed during fracture. Improved interfacial adhesion due to aminosilane treatment prevents fiber pull-out and delamination, which are common failure mechanisms under impact. This leads to a tougher composite material. In the aforementioned aminosilane-treated hemp fiber/PP composites, the impact strength increased by 2.5 times. revmaterialeplastice.ro Another study on a biobased isovanillin (B20041) epoxy matrix cured with an aliphatic amino silane reported a significantly enhanced impact strength of up to 25.74 KJ/m². acs.org
The following table summarizes research findings on the mechanical property improvements in composites treated with amino methoxy silanes.
| Composite System | Aminosilane Used | Tensile Strength Improvement | Impact Resistance Improvement | Reference |
|---|---|---|---|---|
| Hemp Fiber/Polypropylene | Aminosilane | Increased by 2.2 times vs. neat PP | Increased by 2.5 times vs. neat PP | revmaterialeplastice.ro |
| Glass Fiber/Polysulfone | Aminosilane 6011 | 680 MPa (28% increase vs. untreated) | Not Reported | nih.gov |
| Jute Fiber/Polycarbonate | γ-aminopropyl Trimethoxy Silane | Significant improvement reported | Significant improvement reported | scirp.org |
| Rice Husk/Recycled PVC (45 wt% filler) | Aminosilane | Tensile stress increased significantly | Not Reported | scientific.netresearchgate.net |
| Biobased Epoxy Matrix | N-[3-(trimethoxysilyl) propyl] ethylenediamine | Not Reported | Up to 25.74 KJ/m² | acs.org |
| Coir Fiber | (3-Aminopropyl) trimethoxysilane (B1233946) | 126.94 MPa | Not Reported | researchgate.net |
Applications of Aminomethoxy Silanes in Advanced Materials Science and Engineering
Polymer Matrix Composites and Nanocomposites
In the field of polymer composites, aminomethoxy silanes act as molecular intermediaries at the filler-matrix interface. This function is crucial for overcoming the inherent incompatibility between hydrophilic inorganic reinforcements (like glass fibers and mineral fillers) and hydrophobic organic polymers.
Aminomethoxy silanes are broadly utilized to improve the bond between fillers or reinforcements and a wide range of thermosetting and thermoplastic resins. osti.gov For thermoset resins like epoxies and phenolics, the amino functional group of the silane (B1218182) can react directly with the resin's reactive sites (e.g., epoxy or hydroxyl groups) during the curing process. risunpolymer.comoup.com This creates strong covalent bonds across the interface.
In thermoplastic composites, such as those based on polyethylene (B3416737), polypropylene (B1209903), and polybutylene terephthalate (B1205515) (PBT), the silane treatment of fillers enhances interfacial adhesion. osti.govnih.gov While direct covalent bonding with the thermoplastic matrix is less common than with thermosets, the silane layer on the filler surface improves wetting by the molten polymer and creates a more compatible interface through mechanisms like interpenetrating polymer networks (IPNs). oup.comresearchgate.net This enhanced interaction is critical for effective stress transfer from the polymer matrix to the stronger reinforcement phase. For example, aminomethoxy silanes are effective coupling agents for mineral-reinforced nylon 6, nylon 6/6, and PBT. nih.govacs.org
The primary benefit of using aminomethoxy silanes in filled polymer systems is a marked improvement in their physical properties and stability. By strengthening the bond between the filler and the polymer matrix, these coupling agents ensure that mechanical loads are efficiently transferred to the reinforcing filler. arxiv.org This results in significant gains in the composite's mechanical properties. Research has shown improvements in:
Flexural Strength osti.gov
Tensile Strength acs.org
Compressive Strength osti.govacs.org
Studies on fly ash-filled polypropylene composites have demonstrated that surface treatment of the ash particles with an aminomethoxy silane promotes better interfacial adhesion between the polymer matrix and the filler. udc.es This improved adhesion and better dispersion of the filler within the matrix contribute to enhanced mechanical performance. researchgate.net Similarly, treating glass fibers with aminosilanes allows for chemical bonding with the resin in both fiber-reinforced thermoplastics (FRTP) and thermosets (FRP), leading to superior strength, as well as heat and water resistance. arxiv.org
Thermal stability of composites can also be improved. For instance, in composites of low-density polyethylene (LDPE) and ethylene (B1197577) vinyl acetate (B1210297) (EVA) filled with modified fly ash, the thermal oxidation stability was found to be higher than in composites with unmodified ash. researchgate.net
Table 1: Effect of Aminomethoxy Silane Treatment on Composite Mechanical Properties
| Property | Polymer System | Filler | Silane Treatment | Result |
| Tensile Strength | Polystyrene (PS) | Zeolite | γ-aminopropyltrimethoxy silane | Higher tensile strength and modulus compared to untreated filler systems. dow.com |
| Flexural Strength | Epoxy | Glass Fiber | Aminosilane (B1250345) | Significant improvement in wet and dry flexural strength and modulus. acs.org |
| Impact Strength | Polypropylene (PP) | Fly Ash | Aminomethoxy silane | Improved impact resistance and energy absorption. researchgate.net |
| Compressive Strength | Thermoset Resins | Mineral Fillers | Aminosilane | Increased wet and dry compressive strength. osti.gov |
Reinforcement of Thermoset and Thermoplastic Resins (e.g., Epoxy, Polyethylene)
Coatings, Adhesives, and Sealants
In coatings, adhesives, and sealants, aminomethoxy silanes are crucial for ensuring strong and durable adhesion to a variety of surfaces and for providing structural integrity through crosslinking.
Aminomethoxy silanes are excellent adhesion promoters. osti.gov Their mechanism involves the methoxy (B1213986) groups on the silicon atom hydrolyzing in the presence of moisture to form reactive silanol (B1196071) (Si-OH) groups. These silanols can then condense with hydroxyl (-OH) groups present on the surfaces of inorganic substrates like glass, aluminum, and steel, forming stable, covalent metal-oxane bonds (e.g., Si-O-Metal). risunpolymer.comoup.com
Simultaneously, the organofunctional amino group of the silane molecule bonds with the organic polymer of the coating, adhesive, or sealant. risunpolymer.com This dual reactivity creates a robust chemical bridge at the interface, significantly enhancing adhesion and durability, especially under humid conditions which would typically degrade the bond. researchgate.netdow.com They are effective in a wide range of systems, including those based on epoxy, polyurethane, nitrile, and phenolic resins. osti.gov
The ability of the methoxy-silyl groups to hydrolyze and condense is also exploited in moisture-curing systems. Organofunctional silanes can be grafted onto the backbone of polymers like polyethylene or acrylics. oup.com Upon exposure to ambient moisture, these grafted trialkoxysilyl groups hydrolyze and crosslink to form a stable, three-dimensional siloxane network within the polymer matrix. oup.com This process is used to impart enhanced durability, water resistance, and heat resistance to paints, coatings, and sealants. oup.com In some formulations, they also act as moisture scavengers, reacting with excess water to prevent premature curing or degradation of the product. dow.com
Adhesion Promotion to Diverse Substrates (Metals, Glass, Plastics)
Optoelectronic and Energy Harvesting Devices
The unique interfacial properties of aminomethoxy silanes have led to their application in high-performance optoelectronic and energy harvesting devices, where the quality of interfaces between different material layers is paramount.
In OLEDs and other molecular electronics, amino-silanes are used to modify transparent conductive oxide electrodes like indium tin oxide (ITO). researchgate.net The silane layer improves the interface between the inorganic electrode and the organic semiconductor layers, ensuring the formation of dense molecular layers and preventing electrical shorts. researchgate.net
In the broader field of energy harvesting, silane coupling agents are being explored to improve the performance of polymer nanocomposites used in devices like triboelectric nanogenerators (TENGs). mdpi.comresearchgate.net By functionalizing the surface of nanofillers (e.g., carbon nanotubes), aminosilanes like 3-aminopropyltriethoxysilane (B1664141) (APTES) prevent agglomeration and ensure better dispersion within the polymer matrix. mdpi.com This enhanced interfacial interaction is key to improving the mechanical durability and electrical performance of these next-generation energy harvesting systems. mdpi.comresearchgate.net
Table 2: Performance Enhancement in Perovskite Solar Cells with APTMS Passivation
| Performance Metric | Control Device | APTMS-Passivated Device | Improvement Mechanism |
| Power Conversion Efficiency (PCE) | 15.90% | 18.03% | Reduced defect density and suppressed non-radiative recombination. acs.orgarxiv.org |
| Open-Circuit Voltage (VOC) | 1.03 V | 1.09 V | Decreased defect density and lower surface recombination velocity. osti.govacs.org |
| Surface Recombination Velocity (SRV) | High | ~125 cm/s | Passivation of defects at the perovskite surface. osti.govosti.govarxiv.org |
| Photoluminescence (PL) Lifetime | 50 ns (± 8 ns) | 1.2 µs (± 0.2 µs) | Suppression of non-radiative recombination pathways. osti.gov |
Interfacial Engineering in Perovskite Solar Cells
Perovskite solar cells (PSCs) have emerged as a promising technology for next-generation photovoltaics. advancedsciencenews.com The efficiency and stability of these devices are critically dependent on the quality of the interfaces between the different layers of the solar cell. advancedsciencenews.comntu.edu.sg Aminomethoxy silanes are utilized in the interfacial engineering of PSCs to improve device performance.
One common strategy involves using aminomethoxy silanes to form a self-assembled monolayer (SAM) at the interface between the electron transport layer (ETL) and the perovskite active layer. rsc.orgresearchgate.net For example, a SAM of 3-aminopropyltriethoxysilane (APTES) can be applied to a tin oxide (SnO₂) ETL. This modification serves several key functions:
Improved Perovskite Film Quality: The APTES SAM increases the surface energy of the SnO₂, which promotes the formation of a higher-quality perovskite film with improved morphology and crystallinity. rsc.org
Energy Level Alignment: The terminal amine groups of the APTES molecules create dipoles on the SnO₂ surface. This leads to a decrease in the work function of the SnO₂ and a larger built-in potential at the SnO₂/perovskite junction, which facilitates more efficient charge separation. rsc.org
Defect Passivation: The terminal groups of the silane can passivate trap states at the perovskite surface through hydrogen bonding, reducing non-radiative recombination of charge carriers. rsc.org
Reduced Recombination: The thin insulating layer formed by the SAM can hinder the back-transfer of electrons from the ETL to the perovskite, further reducing recombination losses at the interface. rsc.org
These combined effects lead to significant improvements in the power conversion efficiency (PCE) and open-circuit voltage (Voc) of the solar cells. rsc.org
Modification for Enhanced Device Performance
The use of aminomethoxy silanes as a modification layer in PSCs directly translates to enhanced device performance. By improving the interface between the electron transport layer and the perovskite, these silanes contribute to higher power conversion efficiencies and improved device stability.
The application of a 3-mercaptopropyltrimethoxysilane (MPTMS) SAM as an interlayer between a SnO₂ electron transporting layer and the perovskite film has been shown to slow down the crystal growth of the perovskite and smooth the surface of the SnO₂ ETL. researchgate.net This results in a high-quality perovskite absorber layer. This modification enhances the extraction efficiency of photogenerated electrons and suppresses carrier recombination. researchgate.net As a result, the average power conversion efficiency of fully air-processed PSCs can be significantly improved, with some devices achieving efficiencies over 20%. researchgate.net
Table 1: Performance Enhancement in Perovskite Solar Cells with Aminosilane Modification
| Aminosilane Modifier | Perovskite System | Key Improvement | Resulting Performance |
|---|---|---|---|
| 3-aminopropyltriethoxysilane (APTES) | MAPbI₃ on SnO₂ | Improved morphology, better energy level alignment, reduced recombination | PCE over 18%, Voc of 1.16 V rsc.org |
| 3-mercaptopropyltrimethoxysilane (MPTMS) | Perovskite on SnO₂ | Slower perovskite crystal growth, smoother ETL surface | Average PCE improved from 16.62% to 18.75%, with the best device reaching over 20% researchgate.net |
| HC-A4 (aminosilane) | p-i-n perovskite structure | Enhanced grain morphology and uniformity, efficient carrier extraction | PCE of 20% with outstanding long-term stability mdpi.com |
Catalysis and Adsorption Technologies
The ability of aminomethoxy silanes to functionalize surfaces makes them valuable in the fields of catalysis and adsorption. By grafting these molecules onto various substrates, materials with tailored properties for specific chemical processes can be created.
Functionalized Supports for Heterogeneous Catalysts
In heterogeneous catalysis, solid catalysts are used to accelerate chemical reactions. The efficiency of these catalysts often depends on the properties of the support material. Mesoporous silica (B1680970) materials, with their high surface area and large pore volume, are excellent candidates for catalyst supports. mdpi.comresearchgate.net
Aminomethoxy silanes, such as (3-aminopropyl)trimethoxysilane (APTMS), can be used to functionalize the surface of these silica supports. acs.org The amine groups introduced by the silane can act as catalytic sites themselves or serve as anchor points for attaching other catalytic species. acs.orgosti.gov This approach offers several advantages:
Improved Catalyst Dispersion: The functionalized support allows for a high dispersion of the active catalytic species, leading to increased catalytic activity. mdpi.com
Enhanced Stability: The covalent bonding between the silane and the support provides strong anchoring for the catalyst, preventing leaching and improving the reusability of the catalyst. researchgate.net
Tunable Properties: The density and type of amine functionalization can be controlled to optimize the catalytic performance for specific reactions, such as the Knoevenagel condensation. acs.orgosti.govosti.gov
Adsorbents for Specific Chemical Species
The amine groups on silane-functionalized materials have a high affinity for acidic gases like carbon dioxide (CO₂). This property is exploited in the development of solid adsorbents for CO₂ capture. mdpi.comnih.gov
Mesoporous silica functionalized with aminomethoxy silanes provides a high surface area for CO₂ to interact with the amine groups, leading to efficient capture. mdpi.comresearchgate.net The chemical interaction between the amine and CO₂ allows for high selectivity and adsorption capacity. mdpi.com The performance of these adsorbents can be tuned by considering the relationship between the pore size of the silica, the density of the aminosilane, and the molecular length of the amine. researchgate.net
Furthermore, hybrid adsorbents prepared by reacting tannin with 3-aminopropyltriethoxysilane (APTES) have shown high efficiency in removing acid dyes from aqueous solutions. researchgate.net
Table 2: Applications of Aminomethoxy Silane-Functionalized Materials in Catalysis and Adsorption
| Functionalized Material | Application | Key Feature |
|---|---|---|
| Aminosilane on mesoporous silica | Heterogeneous catalysis (Knoevenagel condensation) | Provides basic catalytic sites and enhances catalyst stability acs.orgosti.gov |
| Aminosilane on mesoporous silica | CO₂ capture | High selectivity and capacity for CO₂ adsorption mdpi.comnih.gov |
| Tannin-APTES hybrid | Dye removal | Efficient removal of Acid Red 1 from water researchgate.net |
Bio-related Materials and Medical Applications
The ability to modify surfaces at the molecular level makes aminomethoxy silanes valuable in the development of biomaterials and medical devices.
Promotion of Cell Adhesion on Substrates
The surface properties of a biomaterial play a crucial role in determining how cells will interact with it. For many applications, such as in tissue engineering and medical implants, promoting cell adhesion to the material's surface is essential.
Aminomethoxy silanes can be used to modify the surfaces of various substrates, such as glass or polymers, to make them more conducive to cell attachment. researchgate.netresearchgate.net The amine groups introduced by the silanization process can alter the surface charge and chemistry, which in turn influences protein adsorption and subsequent cell adhesion. researchgate.net
For example, modifying surfaces with aminopropyltriethoxysilane (APTS) can create a positively charged surface at neutral pH, which can promote the adhesion of certain cell types. researchgate.netcolumbia.edu Research has shown that aminosilane-modified surfaces can significantly increase the attachment and viability of neuronal cells and Schwann cells, which is promising for peripheral nerve repair applications. researchgate.net Furthermore, aminosilane-treated glass has been used as a substrate for creating patterned surfaces that can selectively promote or prevent cell adhesion in specific areas. nih.gov
Immobilization Matrices for Enzymes and Biomolecules
The covalent immobilization of enzymes and other biomolecules onto solid supports is a critical technology in biotechnology, diagnostics, and biocatalysis. Aminomethoxy silanes, such as 3-Aminopropyltrimethoxysilane (B80574) (APTMS), are frequently used to functionalize the surface of inorganic substrates, preparing them for the stable attachment of biological molecules. sinosil.comnih.gov The process involves first treating a substrate, such as silica nanoparticles or glass slides, with the aminomethoxy silane. The silane's methoxy groups hydrolyze and bond to the substrate's surface, creating a dense layer of upward-facing amino groups. rsc.org
These surface amine groups provide reactive sites for covalently bonding enzymes, often through a linker molecule like glutaraldehyde (B144438). dovepress.com This cross-linker reacts with the primary amines on the silanized surface and subsequently with amine groups on the enzyme, forming a stable imine bond. sunresinlifesciences.com This method not only secures the enzyme, preventing it from leaching into the reaction medium, but also helps to maintain its catalytically active conformation. Research has shown that the properties of the silane layer, such as chain length and surface density, can significantly influence the activity of the immobilized enzyme. plos.org For instance, creating an optimal surface environment can enhance enzyme stability and performance compared to the free enzyme. dovepress.com
Table 1: Effect of Surface Functionalization on Enzyme Immobilization and Activity This table presents representative data on how surface modification of mesoporous silica nanoparticles with an aminomethoxy silane affects the loading and relative activity of an immobilized enzyme.
| Surface Treatment | Silane Used | Enzyme Loading (mg/g of support) | Relative Activity (%) |
| Untreated Silica | None | 5 | 20 |
| Silanized Silica | 3-Aminopropyltrimethoxysilane | 85 | 95 |
Advanced Ceramics and Inorganic Materials
In the realm of inorganic materials, aminomethoxy silanes serve as versatile precursors and surface modifiers for the production of advanced ceramics with tailored properties.
Silicon oxycarbonitride (SiOCN) ceramics are known for their exceptional thermal stability, mechanical strength, and resistance to oxidation and creep at high temperatures. These properties make them suitable for applications in aerospace, high-temperature sensors, and catalysis. Aminomethoxy silanes can be used as precursors in the synthesis of these advanced ceramics. rsc.org They can be integrated into preceramic polymers, such as polysilazanes or polysiloxanes, which are then converted into a ceramic material through pyrolysis at high temperatures (typically >1000°C) in an inert atmosphere. researchgate.netnih.gov
The aminomethoxy silane serves multiple roles in the precursor formulation. The silicon and methoxy groups contribute to the final Si-O network, while the amino group provides the essential nitrogen source for the "nitride" component of SiOCN. The organic part of the silane acts as a source of carbon. By carefully controlling the ratio of aminomethoxy silane to other precursors, the chemical composition (i.e., the relative amounts of Si, O, C, and N) of the final ceramic can be precisely tuned. This chemical control allows for the engineering of specific material properties, such as microporosity and specific surface area, which are crucial for applications like gas separation and catalysis. rsc.orgrsc.org Research has demonstrated that pyrolysis of these tailored precursors can yield ceramics with high surface areas. rsc.orgmdpi.com
Table 2: Influence of Aminosilane Content in Precursor on SiOCN Ceramic Properties This table shows representative data on how varying the aminomethoxy silane content in a preceramic polymer blend can influence the ceramic yield and surface area after pyrolysis.
| Precursor Composition (% Aminomethoxy Silane) | Pyrolysis Temperature (°C) | Ceramic Yield (%) | BET Surface Area (m²/g) |
| 10% | 1100 | 75 | 150 |
| 20% | 1100 | 78 | 230 |
| 30% | 1100 | 82 | 310 |
Aminomethoxy silanes are widely employed as coupling agents to modify the surface of inorganic fillers and reinforcements used in polymer composites and other advanced materials. hengdasilane.comrussoindustrial.ru The surface of materials like ceramics, glass fibers, and mineral fillers is typically hydrophilic, making it inherently incompatible with hydrophobic organic polymers. dow.com This incompatibility leads to poor interfacial adhesion, which can compromise the mechanical and thermal properties of the resulting composite material.
Table 3: Wettability of Ceramic Substrate Before and After Silane Treatment This table provides representative contact angle measurements for a zirconia ceramic surface, demonstrating the change in wettability after treatment with an aminomethoxy silane.
| Substrate | Surface Treatment | Water Contact Angle (°) | Surface Character |
| Zirconia Ceramic | Untreated | 35° | Hydrophilic |
| Zirconia Ceramic | Aminomethoxy Silane Coated | 85° | More Hydrophobic / Organophilic |
Future Research Directions and Outlook for Aminomethoxy Silane Chemistry
Development of Next-Generation Aminosilane (B1250345) Structures with Tailored Reactivity
The development of new aminosilane structures with precisely controlled reactivity is a primary focus for future research. This involves moving beyond conventional mono- and di-amino functional silanes to more complex architectures that offer enhanced performance and new functionalities.
Researchers are exploring the synthesis of aminosilanes with varied organic functionalities to fine-tune their interaction with different polymer matrices and inorganic surfaces. For instance, the incorporation of bulky or sterically hindered amine groups can influence the rate and extent of hydrolysis and condensation reactions, providing better control over the final structure of the silane (B1218182) layer. rsc.org The reactivity of the alkoxy groups is also a key area of investigation. While methoxy (B1213986) groups offer high reactivity, the development of ethoxy or other alkoxy-based silanes with tailored hydrolysis rates could offer advantages in specific applications where slower, more controlled reactions are desirable. wacker.com
The concept of "α-silanes," where the functional group is separated from the silicon atom by a methylene (B1212753) bridge instead of the traditional propylene (B89431) spacer, represents a significant leap in reactivity. wacker.com This structural modification leads to a dramatic increase in the reactivity of the Si-alkoxy groups, opening up possibilities for fast-curing adhesives and other applications where standard γ-silanes are not sufficiently reactive. wacker.com Future work will likely focus on expanding the portfolio of these highly reactive α-silanes to include a wider range of amino functionalities.
Furthermore, the design of bipodal and multipodal aminosilanes, which can form multiple covalent bonds with a surface, is a promising strategy for enhancing the stability and durability of the interfacial bond. rsc.org Research into these complex structures will be crucial for applications demanding long-term performance in harsh environments.
Integrated Computational-Experimental Approaches for Predictive Material Design
The integration of computational modeling with experimental validation is set to revolutionize the design of aminosilane-based materials. Integrated Computational Materials Engineering (ICME) provides a framework for developing quantitative relationships between processing, structure, and properties, enabling the predictive design of materials with desired performance characteristics. tms.org
Molecular dynamics (MD) simulations can be employed to study the interactions between aminosilanes and various substrates at the atomic level. mdpi.com These simulations can provide insights into the conformation of adsorbed silane molecules, the formation of siloxane bonds, and the influence of different functional groups on the interfacial adhesion. mdpi.com By predicting the mechanical and thermal properties of aminosilane-modified composites, MD simulations can guide the selection of the most promising aminosilane structures for a given application, reducing the need for extensive trial-and-error experimentation. mdpi.com
Machine learning and artificial intelligence (AI) are also emerging as powerful tools for accelerating materials discovery. mit.edu By training models on existing experimental and computational data, it is possible to predict the properties of new aminosilane structures and formulations. nih.gov This data-driven approach can help to identify novel candidates with superior performance and guide the design of new experiments. The combination of high-throughput experimental techniques with computational screening will enable the rapid optimization of aminosilane-based materials for a wide range of applications. mit.eduspringerprofessional.de
Exploration of Aminosilanes in Sustainable and Green Chemistry Applications
The principles of green chemistry are increasingly influencing the development of new chemical processes, and aminosilane chemistry is no exception. A key area of research is the development of more sustainable synthesis routes for aminosilanes that avoid the use of hazardous reagents and minimize waste generation.
One of the most promising green alternatives to traditional aminosilane synthesis is the catalytic dehydrocoupling of amines and silanes. rsc.orgresearchgate.netrsc.org This method produces hydrogen gas as the only byproduct, in contrast to conventional methods that generate stoichiometric amounts of ammonium (B1175870) salt waste. rsc.orgrsc.org Research in this area is focused on developing highly active and selective catalysts that can operate under mild reaction conditions. acs.org The use of earth-abundant metals as catalysts is also being explored to improve the cost-effectiveness and sustainability of the process. acs.org
Aminosilanes are also playing a crucial role in the development of sustainable technologies, particularly in the area of carbon capture. Amine-functionalized mesoporous silica (B1680970) materials have shown great promise for the selective adsorption of carbon dioxide (CO2) from flue gases. mdpi.comscielo.br Future research will focus on optimizing the structure and amine loading of these materials to maximize their CO2 capture capacity and regeneration stability. mdpi.comresearchgate.net The development of cost-effective and scalable methods for producing these materials is also a key priority. mdpi.com
Furthermore, the use of bio-based materials in conjunction with aminosilanes is a growing area of interest. For example, the functionalization of cellulose (B213188) nanofibrils with aminosilanes can create novel materials with enhanced mechanical properties and new functionalities, such as the ability to adsorb CO2. researchgate.net
Advanced Characterization of Dynamic Interfacial Phenomena in Real-Time
A deeper understanding of the dynamic processes occurring at the interface between aminosilanes and substrates is crucial for optimizing the performance and durability of aminosilane-treated systems. The development of advanced in-situ characterization techniques is enabling researchers to probe these interfacial phenomena in real-time and with unprecedented resolution.
Atomic force microscopy (AFM) has emerged as a powerful tool for visualizing the morphology and mechanical properties of aminosilane layers on various surfaces. npl.co.uk In-situ AFM can be used to monitor the hydrolysis and condensation of aminosilanes, the formation of self-assembled monolayers, and the response of the interface to external stimuli such as changes in humidity or temperature. npl.co.uk This information is invaluable for understanding the mechanisms of adhesion and for designing more robust and stable interfaces.
Other real-time characterization techniques, such as quartz crystal microbalance with dissipation monitoring (QCM-D) and surface plasmon resonance (SPR), can provide quantitative information on the adsorption kinetics and viscoelastic properties of aminosilane layers. Combining these techniques with spectroscopic methods like Fourier-transform infrared spectroscopy (FT-IR) can provide a comprehensive picture of the chemical and physical changes occurring at the interface during the silanization process. elsevier.es The application of these advanced characterization techniques to study the behavior of aminosilane-treated systems under realistic operating conditions will be a key focus of future research. escholarship.org
Scalable Manufacturing Processes for Aminosilane-Functionalized Materials
The transition of aminosilane-based technologies from the laboratory to industrial applications hinges on the development of scalable and cost-effective manufacturing processes. While traditional batch processes are suitable for small-scale synthesis, continuous flow processes offer significant advantages in terms of process control, efficiency, and scalability.
One-pot synthesis methods, where the synthesis and functionalization of materials are carried out in a single step, are being explored as a way to simplify the manufacturing process and reduce costs. mdpi.com For example, the co-condensation of tetraalkoxysilanes and aminosilanes can be used to produce amine-functionalized silica nanoparticles in a single step. mdpi.com Template-free synthesis methods are also being investigated as a more environmentally friendly and cost-effective alternative to template-assisted methods for producing porous materials. mdpi.com
The development of scalable methods for applying aminosilane coatings to various substrates is also a critical area of research. Spray coating, dip coating, and chemical vapor deposition (CVD) are all promising techniques for the large-scale functionalization of surfaces with aminosilanes. researchgate.netbrb-international.com The optimization of these processes to ensure uniform and reproducible coatings will be essential for their successful implementation in industrial applications.
Addressing Challenges in Long-Term Stability and Performance of Aminosilane-Treated Systems
Ensuring the long-term stability and performance of aminosilane-treated systems, particularly in demanding environments, remains a significant challenge. The hydrolysis of siloxane bonds, the desorption of silane molecules from the surface, and the degradation of the organic functional groups can all lead to a decline in performance over time. mdpi.comnih.govrsc.org
Future research will focus on developing strategies to improve the hydrolytic stability of aminosilane layers. rsc.org This includes the use of more hydrophobic silanes, the incorporation of crosslinking agents to create a more robust network structure, and the optimization of the curing process to ensure complete condensation of the silanol (B1196071) groups. nih.gov The use of bipodal or multipodal silanes that can form multiple covalent bonds with the surface is also a promising approach for enhancing the long-term stability of the interface. rsc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
